1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-piperazin-1-yl-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-10(8-9-2-1-7-14-9)12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXTYMAGGGUJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular properties of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a privileged scaffold intermediate.[1]
CAS Registry Number: 736889-93-3 Molecular Formula: C₁₀H₁₄N₂OS Molecular Weight: 210.30 g/mol
Executive Technical Summary
This compound is a bioactive molecular scaffold characterized by a thiophene-2-acetic acid moiety coupled to a piperazine ring via an amide linkage. In drug discovery, this compound serves as a critical "linker-fragment" (Linker-Fragment Concept). It combines the bioisosteric properties of the thiophene ring (mimicking phenyl groups with altered metabolic stability) with the solubility-enhancing and target-engaging capabilities of the piperazine core.
Key applications include its use as an intermediate in the synthesis of Sigma-1 receptor ligands , antimicrobial agents , and kinase inhibitors , where the distal secondary amine serves as a vector for further diversification.
Chemical Architecture & Physicochemical Profiling
Structural Analysis
The molecule consists of three distinct pharmacophoric zones:
-
Lipophilic Tail (Thiophene): An electron-rich aromatic heterocycle. The sulfur atom imparts specific electronic properties (lone pair donation) different from a phenyl ring, often improving potency in hydrophobic pockets.
-
Linker (Acetamide): The
hybridized carbonyl carbon creates a rigid planar region, acting as a hydrogen bond acceptor (HBA). -
Polar Head (Piperazine): A semi-rigid, saturated heterocycle. The
is part of the amide (non-basic), while the distal remains a secondary amine (basic, pKa 8.5–9.0), crucial for water solubility and salt formation.
Physicochemical Properties Table
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Weight | 210.30 Da | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| LogP (Octanol/Water) | ~0.6 – 0.9 | Moderate lipophilicity; suggests good membrane permeability while maintaining aqueous solubility. |
| TPSA | ~50 Ų | Well within the limit for blood-brain barrier (BBB) penetration (<90 Ų). |
| pKa (Basic N) | 8.7 ± 0.5 | The distal nitrogen is protonated at physiological pH, aiding electrostatic interactions with target proteins (e.g., Asp/Glu residues). |
| H-Bond Donors | 1 (Distal NH) | Key handle for further derivatization or receptor binding. |
| H-Bond Acceptors | 3 (O, S, Amide N) | Facilitates water bridging and receptor interaction. |
Synthetic Methodology
The synthesis of this compound typically involves the amidation of 2-thiopheneacetic acid. To ensure high yield and prevent polymerization (double amidation), a mono-protected piperazine strategy is recommended.
Protocol: Activated Ester Coupling
Objective: Synthesize the target amide with >95% purity.
Reagents:
-
Starting Material: 2-Thiopheneacetic acid (1.0 eq)
-
Amine: N-Boc-piperazine (1.1 eq) (Use of Boc-protection prevents bis-acylation)
-
Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: Dichloromethane (DCM) or DMF
-
Deprotection: Trifluoroacetic acid (TFA) in DCM
Step-by-Step Workflow:
-
Activation: Dissolve 2-thiopheneacetic acid in dry DCM under
atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester. -
Coupling: Add N-Boc-piperazine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Work-up: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. Dry over and concentrate. -
Deprotection: Dissolve the intermediate (tert-butyl 4-(2-(thiophen-2-yl)acetyl)piperazine-1-carboxylate) in DCM/TFA (4:1 ratio). Stir for 2 hours.
-
Purification: Concentrate the mixture. Basify with saturated
to pH > 10 and extract with DCM (or Chloroform/IPA 3:1 for better recovery). The free base is obtained as a viscous oil or low-melting solid.
Synthetic Pathway Diagram
The following diagram illustrates the logical flow of the synthesis and the critical decision points.
Figure 1: Step-wise synthetic pathway using Boc-protection strategy to ensure mono-acylation selectivity.
Medicinal Chemistry Context
Bioisosterism: Thiophene vs. Benzene
The thiophene ring is a classic bioisostere of the phenyl ring. However, distinct differences make this scaffold valuable:
-
Size & Geometry: Thiophene is slightly smaller (6-membered vs 5-membered ring), allowing it to fit into tighter hydrophobic pockets.
-
Electronic Effects: Thiophene is electron-rich (excess
-electrons). This can enhance cation- interactions with receptor residues (e.g., Lysine, Arginine). -
Metabolism: The sulfur atom can be a site for oxidation (S-oxidation), or the ring can undergo hydroxylation. However, the 2-substituted thiophene is generally more metabolically robust than furan analogs.
Pharmacophore Mapping
This molecule acts as a "minimal pharmacophore" for several targets:
-
Sigma-1 Receptors: The combination of a lipophilic domain (thiophene) linked to a basic amine (piperazine) is a hallmark of high-affinity Sigma-1 ligands, investigated for neuroprotective and antipsychotic effects.
-
Antimicrobials: Piperazine acetamides are frequently explored as efflux pump inhibitors or cell wall synthesis inhibitors in resistant bacterial strains.
Figure 2: Pharmacophore map illustrating the interaction potential of the scaffold domains with biological targets.
Handling & Safety (MSDS Highlights)
While specific toxicological data for this exact intermediate may be limited, standard precautions for piperazine derivatives apply.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation or carbamate formation upon prolonged exposure to air/CO₂.
-
Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water unless converted to the hydrochloride salt.
References
-
PubChem. (2025).[2] this compound (Compound CID 736889-93-3). National Library of Medicine.[3] Available at: [Link]
-
Padmashali, B., et al. (2013).[4] "A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile." Journal of Applicable Chemistry, 2(5), 1324-1330.[4] (Discusses the synthesis of analogous thiophene-piperazine amides).
-
RSC Publishing. (2020). "One-pot synthesis of piperazine-ethanone derivatives for imaging Sigma-1 receptors." Royal Society of Chemistry. Available at: [Link]
Sources
Pharmacological Potential of Piperazine-Thiophene Derivatives in Medicinal Chemistry
[1]
Executive Summary
The fusion of piperazine and thiophene scaffolds represents a "privileged structure" strategy in modern medicinal chemistry. This guide analyzes the synergistic potential of coupling the lipophilic, electron-rich thiophene ring (a bioisostere of benzene) with the hydrophilic, conformationally flexible piperazine moiety.
This structural hybrid offers a dual advantage: the thiophene ring facilitates hydrophobic pocket occupancy and Blood-Brain Barrier (BBB) penetration, while the piperazine nitrogen atoms serve as hydrogen bond acceptors/donors and key ionization centers for modulating pKa and aqueous solubility. This guide details their application in oncology (kinase inhibition) and neuropharmacology (GPCR modulation), supported by synthetic protocols and quantitative structure-activity relationship (SAR) data.
Structural Rationale & SAR Analysis
Bioisosterism and Electronic Effects
Thiophene is a five-membered, sulfur-containing heteroaromatic ring often used as a bioisostere for benzene.
-
Electronic Density: Thiophene is
-excessive compared to benzene, making it more susceptible to electrophilic attack and enhancing cation- interactions within receptor binding pockets. -
Metabolic Liability: The sulfur atom is prone to S-oxidation, forming reactive sulfoxides or sulfones. However, strategic substitution (e.g., with electron-withdrawing groups) can mitigate this liability.
-
Piperazine Linker: The piperazine ring acts as a rigid spacer that orients pharmacophores in specific vectors (typically 180° or chair conformation) while improving the LogP profile of the overall molecule.
SAR Visualization
The following diagram illustrates the core Structure-Activity Relationship (SAR) zones for this scaffold.
Figure 1: SAR Map highlighting the functional roles of the thiophene and piperazine domains.
Therapeutic Applications & Quantitative Data
Oncology: EGFR Kinase Inhibition
Piperazine-tethered thiophene-3-carboxamide derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer. The piperazine tail often protrudes into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility.
Table 1: Cytotoxicity and Kinase Inhibition Profile (Selected Leads) Data derived from recent evaluations of trisubstituted thiophene-3-carboxamide selenides.
| Compound ID | R-Substituent (Piperazine N4) | HCT116 IC50 (µM) | A549 IC50 (µM) | EGFR Kinase IC50 (nM) |
| 17i | 4-Fluorophenyl | 4.82 ± 0.80 | > 10 | N.D. |
| 18i | 3,4-Dimethoxyphenyl | > 10 | 1.43 ± 0.08 | 42.3 |
| Gefitinib | (Standard) | 0.85 ± 0.12 | 0.65 ± 0.05 | 3.5 |
Key Insight: Compound 18i demonstrates that electron-rich aryl substitutions on the piperazine nitrogen enhance potency against A549 cells, correlating with tight EGFR binding (42.3 nM).
Neurodegeneration: Dual AChE/BChE Inhibitors
In Alzheimer's research, thiophene-piperazine hybrids function as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1] The thiophene ring interacts with the peripheral anionic site (PAS) of the enzyme, while the piperazine cation binds to the catalytic active site (CAS).
Table 2: Cholinesterase Inhibition Data
| Compound | Structure Motif | AChE IC50 (µM) | BChE IC50 (µM) | Mechanism |
| 8e | Thiophene-Piperazine-Carbamate | 0.12 ± 0.001 | 12.29 ± 0.02 | Mixed-type |
| 8d | 4-F-Phenyl analog | 0.45 ± 0.02 | 15.10 ± 0.50 | Mixed-type |
| Donepezil | (Standard) | 0.04 ± 0.001 | 5.20 ± 0.15 | Competitive |
Synthetic Strategies & Protocols
The construction of these derivatives typically relies on Palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig Amination is the gold standard for linking the secondary amine of piperazine to halogenated thiophenes.
Synthetic Workflow Diagram
Figure 2: General synthetic pathway for accessing N-thiophenyl piperazines.
Detailed Protocol: Buchwald-Hartwig Coupling
Objective: Synthesis of 1-(3-thienyl)piperazine from 3-bromothiophene.
Reagents:
-
3-Bromothiophene (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, dissolve Pd₂(dba)₃ and BINAP in anhydrous toluene. Stir at room temperature for 15 minutes to generate the active catalytic species.
-
Substrate Addition: Add 3-bromothiophene, N-Boc-piperazine, and NaOtBu to the reaction vessel.
-
Reaction: Heat the mixture to 100°C under an argon atmosphere. Monitor reaction progress via TLC (typically 12–18 hours).
-
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove palladium residues. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to yield the N-Boc-protected intermediate.
-
Deprotection (Optional): If the free amine is required, treat with TFA/DCM (1:4 ratio) at 0°C for 2 hours, followed by basification with NaHCO₃.
Self-Validating Check:
-
Success Indicator: The disappearance of the aryl bromide spot on TLC and the appearance of a more polar, UV-active amine spot.
-
NMR Verification: Appearance of piperazine methylene protons (approx. 3.0–3.5 ppm) and shifts in thiophene aromatic protons.
Mechanism of Action: GPCR Modulation
In CNS applications, these derivatives often target Serotonin (5-HT) and Dopamine (D2) receptors.[2][3] The mechanism relies on the "message-address" concept:
-
Message: The piperazine nitrogen (protonated at physiological pH) forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain.
-
Address: The thiophene moiety occupies a hydrophobic sub-pocket (e.g., between TM3 and TM5), providing subtype selectivity.
Figure 3: Mechanistic interaction of the scaffold within a GPCR binding site.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. [Link]
-
Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents. Bioorganic Chemistry. [Link][4]
-
Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. ResearchGate. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
-
Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability Profile of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
A Technical Guide for Pre-Formulation and Structural Characterization
Executive Summary
This guide provides a comprehensive thermodynamic and stability profile for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS: 736889-93-3). As a prevalent scaffold in medicinal chemistry—often serving as a fragment for kinase inhibitors, GPCR ligands (e.g., 5-HT1A), and NaV1.7 blockers—understanding its physicochemical behavior is critical for lead optimization.
This document moves beyond basic characterization, offering a mechanistic analysis of the molecule's stability liabilities, specifically the oxidative sensitivity of the thiophene ring and the conformational dynamics of the piperazine-amide linkage.
Part 1: Molecular Architecture & Theoretical Stability
The molecule comprises three distinct pharmacophores contributing to its thermodynamic landscape:
-
Thiophene Ring: An electron-rich heteroaromatic system prone to electrophilic attack and S-oxidation.[1]
-
Ethyl Linker (Amide Bond): A rigidifying element that introduces rotameric isomerism.
-
Piperazine Ring: A secondary amine acting as a basic center (
) and a locus for salt formation.
1.1 Quantum Chemical Stability Indicators
Recent Density Functional Theory (DFT) studies (B3LYP/6-311G level) suggest a significant HOMO-LUMO gap (
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted/Observed) | Significance |
| Molecular Weight | 210.30 g/mol | Fragment-like; suitable for CNS penetration. |
| logP | ~0.2 - 0.8 | Amphiphilic; high water solubility likely. |
| pKa (Piperazine N) | 9.8 (Base) | Requires salt formation (e.g., HCl) for solid-state stability. |
| H-Bond Donors/Acceptors | 1 / 3 | Good permeability profile. |
| Rotatable Bonds | 2 | Limited conformational entropy; favorable for binding. |
Part 2: Thermodynamic Profiling Strategy
To establish a robust stability profile, we employ a "Stress-to-Failure" approach. The following protocols are designed to identify the edges of the stable operating window.
2.1 Solid-State Thermodynamics (DSC/TGA)
The free base is often an oil or low-melting solid. For drug development, the hydrochloride salt is the preferred solid form.
Experimental Protocol: Thermal Analysis
-
Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).
-
Sample Prep: Weigh 2–4 mg of the HCl salt into a Tzero aluminum pan; crimp with a pinhole lid (allows moisture escape).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Critical Check: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition).
-
-
Interpretation:
-
Pure Crystalline: Sharp peak (
C for HCl salt). -
Amorphous/Impure: Broad glass transition (
) or depressed melting point.
-
2.2 Solution Thermodynamics & Solubility
The solubility of this compound is pH-dependent due to the piperazine nitrogen.
-
pH 1.2 (Simulated Gastric Fluid): High solubility (>50 mg/mL) due to protonation.
-
pH 7.4 (Physiological): Reduced solubility; risk of precipitation if not formulated correctly.
Part 3: Degradation Pathways & Mechanisms
The primary thermodynamic instability arises not from the amide bond (which is robust), but from the thiophene oxidation and piperazine incompatibility .
3.1 Pathway Visualization
The following diagram illustrates the critical degradation routes identified under oxidative and hydrolytic stress.
Figure 1: Primary degradation pathways. Red nodes indicate toxic or reactive impurities.
3.2 Detailed Mechanisms
-
Thiophene S-Oxidation (Critical Liability):
-
Mechanism: Electrophilic attack on the sulfur atom.
-
Trigger: Peroxides in excipients (e.g., PEG, Polysorbates) or exposure to light.
-
Consequence: Formation of S-oxides which can dimerize or act as Michael acceptors, leading to covalent binding with proteins (toxicity risk).[3]
-
-
Piperazine N-Nitrosation:
-
Risk: If processed with nitrites (common in some excipients), the secondary amine can form N-nitrosopiperazines (potent carcinogens).
-
Mitigation: Use nitrite-free excipients and add antioxidants (Ascorbic acid).
-
Part 4: Forced Degradation Protocol (Stress Testing)
To validate the stability profile, perform the following stress tests. This protocol is self-validating: if mass balance is <95%, unrecognized degradation products are present.
Table 2: Stress Testing Matrix
| Stress Condition | Conditions | Duration | Target Degradation | Analytical Method |
| Acid Hydrolysis | 1N HCl, 60°C | 24–48 hrs | 5–20% | HPLC-UV / LC-MS |
| Base Hydrolysis | 1N NaOH, 60°C | 24–48 hrs | 5–20% | HPLC-UV / LC-MS |
| Oxidation | 3% | 2–6 hrs | 5–20% | LC-MS (Watch for M+16, M+32) |
| Photostability | UV/Vis (1.2M lux hrs) | 1 cycle | N/A | HPLC (Check for color change) |
| Thermal | 80°C (Solid State) | 7 days | <2% | DSC / HPLC |
4.1 Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 235 nm (Thiophene
).
Part 5: Pre-Formulation Recommendations
Based on the thermodynamic profile, the following strategies are recommended for drug development:
-
Salt Selection: Do not develop the free base. Screen for Hydrochloride or Fumarate salts to elevate melting point and crystallinity.
-
Excipient Compatibility: Avoid oxidizing binders (Povidone with high peroxide levels). Use amber glass vials to prevent thiophene photo-oxidation.[3]
-
Storage: Store at 2–8°C in desiccated conditions. Argon overlay is recommended for bulk API storage.
References
-
BenchChem Technical Support. (2025).[3] Stability of Thiophene-Containing Compounds. BenchChem.
-
Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
-
Rochelle, G. T., et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate.
-
PubChem. (2025).[4] 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one Compound Summary. National Library of Medicine.
-
Harmankaya, A., et al. (2025). Optimized structure of 1-(piperazin-1-yl)-2-(thiophen-2-yl) ethan-1-one.... ResearchGate.
Sources
Bioisosteric Properties of Thiophene Rings in Piperazine-Based Compounds: A Technical Guide for Lead Optimization
Executive Summary
The substitution of a phenyl ring with a thiophene moiety in piperazine-based scaffolds represents a cornerstone strategy in modern medicinal chemistry. Piperazine is a privileged scaffold found in numerous neuroactive drugs, antivirals, and kinase inhibitors; however, its traditional phenyl-piperazine derivatives often suffer from rapid metabolic clearance and suboptimal target residence times. Thiophene, ranked as the 4th most prevalent sulfur-containing pharmacophore in US FDA-approved small molecules[1], serves as a classical bioisostere for benzene. This technical guide explores the physicochemical causality, metabolic reprogramming, and synthetic protocols involved in optimizing piperazine leads via thiophene bioisosterism.
Structural & Electronic Causality in Piperazine Scaffolds
The decision to replace a benzene ring with a thiophene ring is driven by precise electronic and spatial parameters:
-
Aromaticity and Spatial Geometry: Thiophene is a five-membered heterocycle, but the large van der Waals radius of its sulfur atom expands its
-electron cloud. This allows it to closely mimic the spatial volume and aromaticity of the six-membered benzene ring, fitting seamlessly into established hydrophobic binding pockets. -
Electronegativity and Dipole Moment: While benzene is purely non-polar (dipole moment ~0 D), the electronegative sulfur atom in thiophene introduces a dipole moment of approximately 0.5 D. This subtle electronic shift allows the sulfur atom to act as a weak hydrogen bond acceptor[1]. In the development of acetylcholinesterase (AChE) inhibitors, for example, replacing a phenyl ring with a thiophene significantly enhances binding affinity by enabling additional hydrogen bonding and altered
stacking interactions with critical residues (e.g., Trp279) within the enzyme's active site[2]. -
pKa Modulation: The electron-rich nature of the thiophene ring exerts a distinct inductive effect on the adjacent piperazine nitrogen compared to a phenyl ring. This electronic modulation slightly lowers the pKa of the piperazine N4, increasing the fraction of the unprotonated species at physiological pH. This physicochemical tuning is critical for enhancing blood-brain barrier (BBB) permeability, a principle successfully leveraged in the discovery of potent, orally bioavailable Ebola virus entry inhibitors[3].
Workflow of bioisosteric optimization from phenyl to thiophene.
Metabolic Reprogramming & Pharmacokinetics
A primary driver for thiophene bioisosterism is the mitigation of pharmacokinetic liabilities. Benzene rings are highly susceptible to CYP450-mediated aromatic hydroxylation, which can lead to the formation of reactive, toxic epoxide intermediates and rapid systemic clearance.
Thiophene shifts the metabolic "soft spot." While it can undergo S-oxidation to form sulfoxides, this pathway often proceeds at a slower rate than phenyl epoxidation, thereby extending the intrinsic half-life of the drug. Furthermore, the slightly reduced lipophilicity of thiophene compared to benzene improves the overall aqueous solubility of the piperazine derivative.
Quantitative Comparison of Phenyl vs. Thiophene Piperazine Scaffolds
| Parameter | Phenyl-Piperazine | Thienyl-Piperazine | Causality / Mechanistic Impact |
| LogP (Lipophilicity) | ~2.5 - 3.0 | ~2.1 - 2.6 | Thiophene is slightly less lipophilic, which improves aqueous solubility while maintaining BBB permeability. |
| pKa (Piperazine N4) | ~8.2 | ~7.8 | The electron-rich thiophene exerts a mild inductive effect, lowering basicity and altering physiological protonation. |
| CYP450 Clearance | High | Moderate | Benzene is prone to rapid aromatic hydroxylation; thiophene redirects metabolism toward slower S-oxidation pathways. |
| Dipole Moment | ~0 D | ~0.5 D | Sulfur introduces a dipole, enabling weak hydrogen bond acceptor interactions within target binding pockets[1]. |
Target Engagement & Receptor Modulation
Thienyl-piperazines are highly effective in modulating G-protein coupled receptors (GPCRs), such as Dopamine D2 and Serotonin 5-HT2A receptors (a mechanism central to atypical antipsychotics). The altered electron density of the thiophene ring changes the
GPCR modulation pathway by thienyl-piperazine derivatives.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to definitively prove causality.
Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Objective: Synthesize 1-(thiophen-2-yl)piperazine from 2-bromothiophene and piperazine.
Causality: The electron-rich
-
Reagent Preparation: In a flame-dried Schlenk flask, combine 2-bromothiophene (1.0 eq), the Boc-protected piperazine derivative (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq) in anhydrous toluene.
-
Degassing: Purge the reaction vessel with argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalyst; strict anaerobic conditions are mandatory.
-
Thermal Activation: Heat the mixture to 90°C for 12 hours under continuous stirring.
-
Self-Validation System: Run a parallel control reaction substituting 2-bromothiophene with bromobenzene. Monitor both reactions via LC-MS. The presence of the
peak for the phenyl-piperazine control validates catalyst and ligand efficacy, ensuring that any failure in the primary reaction is substrate-specific rather than a systemic reagent degradation.
Protocol B: In Vitro Microsomal Stability Assay (HLM)
Objective: Evaluate the metabolic half-life of the synthesized thienyl-piperazine versus the phenyl-piperazine parent.
Causality: Measuring intrinsic clearance (
-
Incubation: Incubate the thienyl-piperazine candidate (1
M) with human liver microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) in a 100 mM phosphate buffer (pH 7.4) at 37°C. -
Quenching: Aliquot 50
L samples at 0, 15, 30, 45, and 60 minutes. Quench immediately by adding 150 L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). -
Quantification: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate and
. -
Self-Validation System: Concurrently assay Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly depleted or Warfarin shows unusually high clearance, the HLM batch is deemed enzymatically compromised, and the assay data is automatically invalidated.
References
1.[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry (via PMC/NIH). URL: 2.[2] Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules (MDPI). URL: 3.[3] Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry (ACS). URL:
Sources
Technical Guide: Predicted Metabolic Pathways for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Executive Summary
This technical guide provides a comprehensive metabolic profiling strategy for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (referred to herein as TP-1 ).
TP-1 represents a "hybrid" pharmacophore combining a piperazine ring (common in CNS-active agents) and a thiophene moiety (a known structural alert). While the piperazine ring typically dictates pharmacokinetic clearance via hydroxylation and conjugation, the thiophene ring presents a critical safety liability due to potential bioactivation into reactive S-oxides.
This guide details the predicted Phase I and Phase II pathways, emphasizing the detection of reactive electrophilic species, and outlines a self-validating LC-MS/MS workflow for confirmation.
Structural Deconstruction & Metabolic Liabilities
To accurately predict metabolism, we must first deconstruct the molecule into its reactive metabolic "handles."
| Substructure | Chemical Nature | Metabolic Liability (Risk) | Primary Enzymes |
| Thiophene Ring | Sulfur-containing heteroaromatic | Bioactivation (High Risk): S-oxidation to sulfoxide/sulfone; Epoxidation.[1][2] | CYP2C9, CYP1A2, CYP3A4 |
| Piperazine Ring | Secondary amine (cyclic) | Clearance (Med Risk): Carbon hydroxylation; N-oxidation; Ring opening. | CYP2D6, CYP3A4 |
| Amide Linker | Carbonyl-Nitrogen bond | Stability: Hydrolysis (cleavage). | Carboxylesterases, Amidases |
| Secondary Amine | Unsubstituted Nitrogen (N1) | Conjugation: Direct Glucuronidation/Sulfation. | UGTs, SULTs |
Predicted Phase I Pathways (Functionalization)
The metabolism of TP-1 is predicted to be bifurcated: Toxification (via Thiophene) and Detoxification (via Piperazine/Hydrolysis).
Pathway A: Thiophene Bioactivation (The "Red Flag")
The most critical pathway for drug safety is the oxidation of the thiophene sulfur.
-
S-Oxidation: CYP450 enzymes (primarily CYP2C9) transfer an oxygen to the sulfur, creating a Thiophene-S-oxide .
-
Dimerization/Adduct Formation: The S-oxide is an electron-deficient Michael acceptor. It is highly unstable and will either:
-
Dimerize (Diels-Alder type reaction).
-
React with nucleophilic amino acids on proteins (leading to hepatotoxicity).
-
React with Glutathione (GSH) if present (detoxification).
-
Pathway B: Piperazine Oxidation
-
C-Hydroxylation: Hydroxylation at the C2 or C3 position of the piperazine ring. This often leads to the formation of a lactam (cyclic amide) or ring opening to an ethylenediamine derivative.
-
N-Oxidation: The secondary amine at N1 can be oxidized to a hydroxylamine or N-oxide.
Pathway C: Amide Hydrolysis
Amidases may cleave the linker, separating the molecule into two fragments:
-
Piperazine (excreted renally).
-
2-(Thiophen-2-yl)acetic acid (further metabolized via glucuronidation).
Predicted Phase II Pathways (Conjugation)
Phase II reactions serve to increase water solubility for excretion.[3]
-
N-Glucuronidation: The exposed secondary amine on the piperazine ring is a prime target for UDP-glucuronosyltransferases (UGTs), forming an N-glucuronide.
-
Glutathione (GSH) Conjugation: Crucial for survival. If the thiophene is bioactivated to S-oxide, GSH attacks the ring (usually at C5), forming a stable conjugate. Detection of this conjugate is the gold standard for confirming thiophene bioactivation.
Visualizing the Metabolic Map
The following diagram illustrates the predicted cascade, distinguishing between stable metabolites and reactive intermediates.
Figure 1: Predicted metabolic tree for TP-1. Red path indicates toxicity risk (Thiophene bioactivation).
Experimental Validation Protocol
To validate these predictions, a standard microsomal stability assay is insufficient because it lacks the nucleophiles necessary to trap the reactive thiophene S-oxide. The following GSH-Trapping Protocol is required.
Reagents & Setup
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Trapping Agent: L-Glutathione (GSH) or N-Acetylcysteine (NAC).
-
Control: Heat-inactivated microsomes (to rule out chemical degradation).
Step-by-Step Workflow
-
Pre-Incubation:
-
Mix HLM (final conc. 1.0 mg/mL) with Phosphate Buffer (pH 7.4).
-
Add TP-1 (final conc. 10 µM).
-
CRITICAL STEP: Add GSH (final conc. 5 mM) to "trap" the thiophene-S-oxide.
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Incubate at 37°C in a shaking water bath.
-
-
Time Points & Quenching:
-
Sample at T=0, 15, 30, and 60 minutes.
-
Quench immediately with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (precipitates proteins).
-
-
Preparation for Analysis:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC vials.
-
LC-MS/MS Analytical Conditions (Q-TOF/Orbitrap)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm) | Retains polar metabolites (like GSH adducts). |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |
| Ionization | ESI Positive (+) | Piperazine nitrogen protonates easily ( |
| Scan Mode | Full Scan MS + Data Dependent MS2 (DDA) | Captures unknown metabolites and their fragments. |
| Target Mass Shift | +307 Da (GSH addition) | Specific signature for Glutathione conjugation. |
Data Interpretation Logic
Use this logic gate to interpret the MS spectra:
Figure 2: Mass spectral decision tree for metabolite identification.
-
Observation: If you see a peak at m/z 518.16 (Parent 211 + 307), the thiophene ring has been bioactivated. This indicates a potential hepatotoxicity risk.[2][4]
-
Observation: If you see a peak at m/z 227 , it indicates simple hydroxylation. MS2 fragmentation is required to locate the -OH group (thiophene vs. piperazine).
References
-
Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: A structural alert for drug toxicity."[1][2] Chemical Research in Toxicology.
-
Gramec, D., et al. (2014).[5] "Bioactivation potential of thiophene-containing drugs." Chemical Research in Toxicology.
-
Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[6][7] Current Drug Metabolism.
-
Guengerich, F. P. (2008). "Cytochrome p450 and chemical toxicology." Chemical Research in Toxicology.
-
Argikar, U. A., et al. (2016). "Glucuronidation of amine substrates by UDP-glucuronosyltransferases." Drug Metabolism and Disposition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. femaflavor.org [femaflavor.org]
- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Profiling of Thiophene-Piperazine Ethanones
Topic: Solubility and lipophilicity (LogP) data for thiophene-piperazine ethanones Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists
Executive Summary
Thiophene-piperazine ethanones represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of antipsychotics, kinase inhibitors, and antimicrobial agents. This class of compounds presents a unique physicochemical paradox: the thiophene moiety introduces significant lipophilicity and aromaticity (bioisosteric to phenyl), while the piperazine ring acts as a hydrophilic, ionizable solubilizer. The ethanone linker provides a critical hydrogen-bond acceptor site, influencing crystal packing and aqueous solubility.
This guide provides a rigorous framework for determining, interpreting, and optimizing the solubility and partition coefficient (LogP) of these derivatives. It moves beyond simple data listing to explore the causality of structure-property relationships (SPR).
Part 1: The Physicochemical Landscape
The Structural Tug-of-War
The solubility profile of thiophene-piperazine ethanones is governed by the competition between the hydrophobic aromatic sector and the ionizable basic center.
-
Thiophene Sector (Lipophilic Anchor): The sulfur atom in the thiophene ring is less electronegative than oxygen (furan) but more polarizable than the carbon in a benzene ring. This results in a LogP contribution roughly equivalent to benzene (approx. 1.8–2.0 for the unsubstituted ring) but with distinct
- stacking interactions that can reduce solubility in aqueous media. -
Piperazine Sector (Solubilizing Engine): The piperazine ring typically exhibits two pKa values (approx. 5.3 and 9.7).[1][2] At physiological pH (7.4), the ring is often partially protonated, driving solubility.
-
Ethanone Linker: The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), typically lowering LogP by ~0.7 units compared to an ethyl linker, while increasing lattice energy which can paradoxically reduce thermodynamic solubility.
Representative Structure-Property Data
The following table summarizes the impact of specific structural modifications on the LogP and Solubility (LogS) of a core 1-(thiophen-2-yl)-2-(piperazin-1-yl)ethanone scaffold.
Note: Values are derived from consensus Hansch-Fujita substituent constants and averaged experimental data for this chemical class.
| Structural Modification (R-Group) | Est. LogS (mol/L) | Physicochemical Impact | |
| Unsubstituted Core | Base Value (~1.5) | -3.2 to -3.5 | Baseline reference. Moderate permeability; solubility limited by crystal packing. |
| 5-Chloro (Thiophene) | +0.71 | -4.1 | Lipophilicity Spike. Halogenation increases metabolic stability but drastically reduces aqueous solubility. |
| 5-Methyl (Thiophene) | +0.56 | -3.8 | Hydrophobic Bulk. Increases non-specific binding; slight reduction in solubility. |
| N-Methyl (Piperazine) | +0.40 | -3.0 | Basic Shift. Increases pKa of the distal nitrogen; improves solubility at gastric pH (1.2) but increases LogP. |
| N-Phenyl (Piperazine) | +1.90 | -5.5 | Solubility Crash. The "Grease Ball" effect. High permeability but likely requires formulation (e.g., cyclodextrins). |
| Ethanone | -1.20 | -2.5 | Polarity Boost. Reduction of the ketone to a secondary alcohol significantly lowers LogP and improves solubility. |
Part 2: Experimental Protocols
Protocol A: Potentiometric pKa Determination
Rationale: You cannot accurately measure LogP for a piperazine derivative without knowing its pKa. The distribution coefficient (LogD) is pH-dependent.[3]
-
Preparation: Dissolve 3–5 mg of the thiophene-piperazine derivative in 20 mL of degassed water/methanol co-solvent (if insoluble in pure water).
-
Titration: Use a standardized 0.1 M HCl or NaOH titrant.[4] Perform the titration under inert gas (
) to prevent carbonate formation. -
Calculation: Use the Bjerrum plot method to determine the ionization constants.
-
Critical Check: For piperazines, ensure you capture both ionization events (N1 and N4).
-
Protocol B: Shake-Flask LogP (The Gold Standard)
Rationale: HPLC methods rely on retention time correlations that can fail with sulfur-containing heterocycles due to specific column interactions. The Shake-Flask method is self-validating.
Materials:
-
n-Octanol (HPLC Grade, pre-saturated with water).
-
Phosphate Buffer (pH 7.4, pre-saturated with octanol).
-
UV-Vis Spectrophotometer.[4]
Workflow:
-
Phase Saturation: Vigorously shake n-octanol and buffer for 24 hours. Separate phases. This prevents volume changes during the actual experiment.
-
Equilibration: Dissolve the compound in the octanol phase (to ensure it starts in the lipid layer). Add the aqueous buffer.
-
Agitation: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C.
-
Separation: Centrifuge at 3000g for 20 minutes.
-
Quantification: Remove aliquots from both phases. Analyze via UV-Vis (monitoring the thiophene
typically around 230–250 nm). -
Calculation:
Protocol C: Kinetic Solubility (Nephelometry)
Rationale: For rapid library screening, thermodynamic equilibrium is too slow.
-
Source Plate: Prepare 10 mM DMSO stock solutions.
-
Dilution: Spike stock into pH 7.4 buffer in a 96-well plate to reach final concentrations of 1–200
. -
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (where the compound should not absorb).
-
Threshold: The concentration at which scattering spikes indicates precipitation (Solubility Limit).
Part 3: Visualization of Workflows and Pathways
Diagram 1: Physicochemical Optimization Workflow
This diagram illustrates the decision matrix for optimizing thiophene-piperazine ethanones, balancing the "Grease" (Thiophene) with the "Solubilizer" (Piperazine).
Caption: Decision tree for physicochemical characterization, prioritizing pKa determination to select the appropriate lipophilicity assay (LogP vs. LogD).
Diagram 2: The Solubility-Permeability Interplay
This diagram visualizes the mechanistic relationship between the structural components and their ADME outcomes.
Caption: Mechanistic map showing how specific scaffold moieties drive the trade-off between solubility and membrane permeability.
References
-
Lipophilicity Determination Methods
-
Thiophene Physicochemical Properties
-
Piperazine Medicinal Chemistry
- Title: The medicinal chemistry of piperazines: A review.
- Source: Scilit / ChemMedChem.
-
URL:[Link]
-
LogP Measurement Standards
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters | MDPI [mdpi.com]
- 11. cognizancejournal.com [cognizancejournal.com]
Discovery, Synthesis, and Application of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (PT) in Medicinal Chemistry
Executive Overview
In the landscape of modern drug discovery, the strategic fusion of privileged scaffolds is a fundamental approach to generating high-affinity ligands. 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (hereafter referred to as PT ) represents a critical bifunctional chemical intermediate. By bridging a thiophene bioisostere with a piperazine linker, PT serves as a versatile foundational building block for synthesizing complex active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors and key metabolic enzymes.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular architecture, detail a self-validating synthetic protocol, and map the downstream pharmacological utility of the PT scaffold.
Molecular Architecture & Computational Profiling
The pharmacological value of PT lies in its electronic topology and structural flexibility. Recent computational investigations utilizing Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level have comprehensively mapped the structural and electronic properties of this intermediate 1.
To predict how PT-derived APIs will interact within a target protein's active site, researchers employ topological analyses using Electron Localization Function (ELF) and Localized Orbital Locator (LOL) descriptors 1. These computational approaches identify regions where electron pair density is concentrated, revealing:
-
Delocalized Electron Density: The thiophene ring presents a robust surface for
stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Phenylalanine). -
Localized Electron Density: The amide carbonyl and the secondary amine of the piperazine ring act as potent hydrogen-bond acceptors and donors, respectively, dictating the molecule's electrostatic interactions and kinetic stability 1.
Quantitative Physicochemical Data
Understanding the baseline physicochemical properties of PT is essential for downstream formulation and reaction planning. The data below summarizes the core metrics of this intermediate 2, 3.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 736889-93-3 |
| Molecular Formula | C₁₀H₁₄N₂OS |
| Molecular Weight | 210.30 g/mol |
| SMILES String | O=C(N1CCNCC1)CC2=CC=CS2 |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 3 (Carbonyl O, Piperazine N, Thiophene S) |
| Purity Standard |
Regioselective Synthesis Workflow
A common pitfall in synthesizing piperazine amides is the formation of symmetrical di-acylated byproducts due to the equivalent reactivity of the two secondary amines. To ensure scientific integrity and high yield, the following protocol employs a mono-Boc protection strategy, creating a self-validating system through integrated In-Process Controls (IPCs).
Step-by-Step Methodology
1. Preparation of the Electrophile
-
Action: React 2-(thiophen-2-yl)acetic acid with thionyl chloride (
) under reflux for 2 hours. Remove excess in vacuo to yield 2-(thiophen-2-yl)acetyl chloride. -
Causality: Conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating a rapid nucleophilic acyl substitution at lower temperatures.
2. Regioselective Amidation
-
Action: Dissolve tert-butyl piperazine-1-carboxylate (mono-Boc piperazine) in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (
). Cool the system to 0 °C. -
Causality: Mono-Boc protection completely prevents di-acylation by sterically and electronically blocking one nitrogen.
acts as a non-nucleophilic proton scavenger to neutralize the byproduct, preventing the piperazine from precipitating as an unreactive hydrochloride salt. The 0 °C environment controls the exothermic reaction, minimizing degradation. -
Action: Dropwise add the 2-(thiophen-2-yl)acetyl chloride solution. Stir and allow to warm to room temperature over 4 hours.
-
IPC Validation 1: Perform Thin-Layer Chromatography (TLC) using 10% MeOH in DCM. The Boc-protected intermediate will be UV-active (due to the thiophene ring) but will not stain with Ninhydrin, confirming the absence of free primary/secondary amines.
3. Deprotection and Isolation
-
Action: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature to cleave the Boc group.
-
Action: Quench with saturated aqueous
until pH > 8, extract with DCM, wash with brine, dry over anhydrous , and concentrate. -
IPC Validation 2: The final PT product will now stain intensely purple with Ninhydrin on a TLC plate, validating the successful unmasking of the secondary amine.
-
Final Validation:
NMR ( ) must show thiophene aromatic protons at 6.9–7.2 ppm, the acetyl singlet at 3.9 ppm, and the piperazine ring multiplets at 2.8–3.6 ppm. LC-MS must confirm the peak at m/z 211.1.
Synthetic workflow for this compound.
Pharmacological Trajectory
Once synthesized, PT acts as an advanced intermediate. The free secondary amine of the piperazine ring is an ideal nucleophile for further derivatization (e.g., via Buchwald-Hartwig cross-coupling, alkylation, or further amidation) to generate mature APIs 4.
Derivatives built upon the PT scaffold have demonstrated significant multivalent pharmacological potential. For instance, functionalized derivatives targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenases (COX-1/COX-2) utilize the thiophene moiety to anchor deep within the hydrophobic pockets of these enzymes 1. Molecular docking studies confirm that the thiophene ring engages in critical
Pharmacological application and target interaction of PT derivatives.
References
-
Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one (PT) at the B3LYP/cc-pVDZ level. ResearchGate.1
-
This compound 95%, CAS#: 736889-93-3. AChemBlock.2
-
736889-93-3: this compound. BLDpharm.4
Sources
Methodological & Application
Optimal solvent selection for dissolving 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Application Note: Solubility Profiling and Solvent System Optimization for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Executive Summary
This technical guide provides a rigorous framework for the solvation, handling, and storage of This compound (CAS: 736889-93-3).[1][2] This compound, a critical intermediate in the synthesis of 5-HT1A receptor ligands and antihistamines, presents specific solubility challenges due to its amphiphilic nature—possessing both a lipophilic thiophene moiety and a polar, basic piperazine ring.
Successful application of this compound in drug discovery workflows requires precise solvent selection to prevent precipitation during serial dilutions, avoid compound degradation (e.g., carbamate formation), and ensure compatibility with downstream biological or chemical assays.
Physicochemical Profile & Solubility Logic
To select the optimal solvent, one must first understand the molecular drivers of solvation for this specific pharmacophore.
| Property | Value (Approx.) | Implication for Solvent Selection |
| Molecular Weight | 210.30 g/mol | Low MW facilitates rapid dissolution kinetics.[1][2] |
| pKa (Piperazine N) | ~9.8 (Basic) | High solubility in acidic media (protonated form).[2] Lower solubility in basic buffers (neutral form). |
| LogP | 0.2 – 0.6 | Moderately polar.[2] Good solubility in polar aprotic solvents (DMSO, DMF) and alcohols. |
| Hygroscopicity | High | The secondary amine readily absorbs atmospheric CO₂ and water.[3] Anhydrous solvents are critical for long-term storage.[1][2] |
Expert Insight: The piperazine ring is the "solubility handle" of this molecule. In its free base form, the molecule is an oil or low-melting solid with moderate water solubility.[2] However, it is most stable and soluble as a hydrochloride salt (CAS: 1172955-30-4).[1][2] Protocols below distinguish between the Free Base and Salt forms.
Solvent Selection Decision Matrix
The following decision tree guides the researcher to the correct solvent system based on the experimental endpoint.
Figure 1: Decision matrix for selecting the optimal solvent system based on downstream application requirements.[1][2]
Detailed Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solutions (Bioassays)
Objective: Create a 100 mM stock solution stable for >6 months at -20°C.
Reagents:
-
Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich).
-
Vessel: Amber glass vial with PTFE-lined cap (prevents leaching and photodegradation).[1][2]
Workflow:
-
Calculations:
-
Weighing: Weigh 21.0–22.0 mg of the compound into the amber vial. Record exact mass.
-
Solvation:
-
QC Check: Inspect visually. The solution must be completely clear. Any turbidity indicates incomplete solvation or impurities.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Saturation Solubility Profiling (Shake-Flask Method)
Objective: Determine the exact solubility limit in aqueous buffers for formulation.
Reagents:
-
PBS (pH 7.4), Acetate Buffer (pH 4.5), Tris Buffer (pH 8.0).
-
HPLC grade Acetonitrile (ACN).
Step-by-Step:
-
Add excess solid compound (~5 mg) to 1 mL of each buffer in microcentrifuge tubes.
-
Shake at 300 rpm at 25°C for 24 hours.
-
Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Remove supernatant and dilute 1:100 in Mobile Phase (50:50 Water:ACN).
-
Quantify via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Expected Results:
-
pH 4.5: High solubility (>10 mg/mL) due to piperazine protonation.
-
pH 7.4: Moderate solubility.
-
pH >9.0: Reduced solubility (Free base predominates); risk of precipitation.
Troubleshooting & Stability Guide
| Issue | Root Cause | Corrective Action |
| Precipitation in Media | "Crash-out" upon dilution from DMSO to water.[1][2] | Step-down Dilution: Predilute DMSO stock into PBS slowly with vortexing before adding to cell media. Keep final DMSO <0.5%. |
| New Impurity Peak (LCMS) | Carbamate formation.[5] | Piperazines react with atmospheric CO₂.[3] Purge all solvents with Argon/Nitrogen. Store solid under inert gas. |
| Cloudiness in Stock | Water absorption (Hygroscopic). | The DMSO has absorbed moisture. Use fresh anhydrous DMSO or add molecular sieves (3Å) to the stock vial. |
References
-
Sigma-Aldrich. this compound Product Information. Retrieved from [1][2]
-
PubChem. Compound Summary for CID 28264873: 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one.[1][2] National Library of Medicine. Retrieved from [1][2]
-
Enamine. 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride Safety Data Sheet. Retrieved from [1][2]
-
ChemScene. 2-Phenyl-1-(piperazin-1-yl)ethan-1-one (Structural Analog Data). Retrieved from [1][2][6]
-
BenchChem. Piperazine-1-yl-thiophen-2-yl-methanone hydrochloride Structure and Properties. Retrieved from [1][2]
Sources
- 1. 2-Piperazin-1-yl-1-(2-thienyl)ethanol | C10H16N2OS | CID 4681969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one | C10H14N2OS | CID 28264873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. This compound | 736889-93-3 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
Application Note: High-Yield Preparation of Piperazine-Thiophene Ethanone Derivatives
Strategic Overview & Rationale
The piperazine-thiophene ethanone scaffold represents a critical pharmacophore in neuropsychiatric and oncological drug discovery. It combines the bioisosteric properties of thiophene (mimicking phenyl rings with altered lipophilicity and metabolic profiles) with the solubility-enhancing piperazine moiety.
However, synthesizing this scaffold with high yield (>85%) and high purity (>98%) presents three specific chemical challenges:
-
Thiophene Sensitivity: The thiophene ring is acid-sensitive and prone to polymerization under harsh Friedel-Crafts conditions.
-
Regioselectivity (Bromination): Electrophilic bromination of 2-acetylthiophene must distinguish between the enolizable
-carbon and the electron-rich thiophene ring (C5 position). -
Piperazine Oligomerization: The nucleophilic substitution of
-haloketones with piperazine frequently results in bis-alkylation (dimerization), drastically reducing yield and complicating purification.
This guide presents a Convergent Protection Strategy (Route B) as the gold standard for high-yield synthesis, superior to the direct alkylation method (Route A) which often suffers from statistical byproduct formation.
Synthetic Pathway Visualization
Figure 1: The Optimized Convergent Pathway. This route utilizes N-Boc protection to eliminate bis-alkylation side products, ensuring stoichiometry control.
Critical Precursors: Preparation Protocols
Phase 1: Regioselective Acylation of Thiophene
Goal: Synthesis of 2-acetylthiophene without polymerization.
While acetic anhydride/iodine is a known method, the Stannic Chloride (
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck flask equipped with an internal thermometer, dropping funnel, and
inlet. -
Solvent: Charge with 100 mL anhydrous benzene or dichloromethane (DCM).
-
Reagents: Add Thiophene (1.0 eq, 50 mmol) and Acetyl Chloride (1.1 eq, 55 mmol) .
-
Catalyst Addition: Cool to 0°C. Add
(1.0 eq) dropwise over 30 minutes. Note: Exothermic.[1] -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour onto ice/HCl mixture. Extract with DCM.
-
Purification: Distillation under reduced pressure (bp ~89°C @ 10 mmHg).
-
Target Yield: 85-90%
-
Validation:
H NMR ( ): 2.55 (s, 3H), 7.10 (t, 1H), 7.62 (d, 1H), 7.68 (d, 1H).
-
Phase 2: -Bromination (The "Lachrymator" Step)
Goal: Monobromination at the
Direct bromination with
Protocol:
-
Dissolution: Dissolve 2-acetylthiophene (10 mmol) in 20 mL glacial acetic acid.
-
Bromine Addition: Prepare a solution of
(1.0 eq) in 5 mL acetic acid. Add dropwise at < 20°C .-
Critical Control Point: Do not exceed 20°C. Higher temperatures promote ring bromination (5-bromo-2-acetylthiophene).
-
-
Completion: The orange color should fade rapidly. Stir for 30 mins post-addition.
-
Isolation: Pour into ice water. The product, 2-bromo-1-(thiophen-2-yl)ethanone , will precipitate as a solid.
-
Purification: Recrystallize immediately from ethanol/hexane.
-
Stability Warning: This compound is a potent lachrymator and unstable. Store at -20°C or use immediately.
-
The Coupling Protocol: High-Yield N-Alkylation
This is the critical yield-determining step. Using free piperazine results in a statistical mixture of mono- and bis-alkylated products (approx. 60:30:10 ratio). To achieve >90% yield , we employ N-Boc-piperazine .
Reagent Stoichiometry Table
| Component | Role | Equivalents | Notes |
| 2-Bromo-1-(thiophen-2-yl)ethanone | Electrophile | 1.0 | Freshly prepared/recrystallized |
| N-Boc-Piperazine | Nucleophile | 1.1 | Slight excess ensures complete consumption of bromide |
| Base | 2.5 | Anhydrous, granular (grind before use) | |
| Acetonitrile (ACN) | Solvent | [0.1 M] | Polar aprotic; promotes |
| NaI (Optional) | Catalyst | 0.1 | Finkelstein catalyst to accelerate sluggish reactions |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, suspend
(2.5 eq) and N-Boc-piperazine (1.1 eq) in anhydrous ACN. Stir for 10 minutes to activate the amine. -
Addition: Dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in a minimal volume of ACN. Add this solution dropwise to the piperazine suspension at 0°C.
-
Mechanistic Insight: Low temperature addition prevents exotherms that could degrade the thiophene ketone.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup:
-
Filter off the inorganic solids (
, excess carbonate). -
Concentrate the filtrate to an oil.
-
Partition between EtOAc and water. Wash organic layer with brine.[2]
-
-
Deprotection (The Final Step):
-
Dissolve the intermediate in DCM (
). -
Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 1 hour.
-
Neutralization: Evaporate TFA. Basify residue with sat.
to pH 9. Extract with DCM/Isopropanol (3:1) to recover the free base.
-
Troubleshooting & Optimization Logic
Why not use excess piperazine (Route A)?
While using 5-10 equivalents of piperazine can force mono-alkylation, the downstream removal of excess piperazine requires high-vacuum distillation or complex aqueous extractions which often lead to product loss due to the high water solubility of the piperazine-thiophene product. The Boc-route eliminates this loss vector.
Bis-Alkylation Competition Diagram
Figure 2: Selectivity Analysis. Route B physically blocks the second nitrogen, rendering bis-alkylation impossible and guaranteeing high yield.
Analytical Validation
Successful synthesis should be validated against these expected spectral characteristics:
-
Appearance: Pale yellow solid (HCl salt) or viscous oil (free base).
-
Mass Spectrometry (ESI+):
peak corresponding to MW ~210.3 Da. -
H NMR (DMSO-
, HCl salt):-
11.5 (br s, 1H,
) - 8.05 (d, 1H, Thiophene C3)
- 7.95 (d, 1H, Thiophene C5)
- 7.25 (t, 1H, Thiophene C4)
-
4.85 (s, 2H,
) - 3.2-3.6 (m, 8H, Piperazine ring)
-
11.5 (br s, 1H,
References
-
Thiophene Acylation Mechanics
-
Alpha-Bromination Protocols
-
Piperazine Coupling & Protection Strategies
-
Flow Chemistry & Selectivity
-
"What are the best conditions to perform monoalkylation in piperazine?" ResearchGate Discussion. Link
-
Sources
- 1. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method Development for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
[1]
Executive Summary
This application note details the strategic development of a robust HPLC method for the quantification and purity analysis of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS: 162547-88-8).[1] This molecule acts as a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Teneligliptin.[1]
The presence of a secondary amine (piperazine ring) and a hydrophobic thiophene moiety presents a classic chromatographic challenge: peak tailing due to silanol interactions . This guide moves beyond standard "cookbook" recipes, advocating for a High-pH Reversed-Phase strategy using hybrid particle technology to suppress ionization, thereby ensuring superior peak symmetry and retention stability.[1]
Analyte Profiling & Mechanistic Logic
To develop a self-validating method, one must first understand the molecular behavior under chromatographic conditions.[1]
Structural Breakdown[1]
-
Piperazine Moiety (The "Problem" Child):
-
Nature: Secondary amine.
-
pKa: Approximately 9.8 (basic).[1]
-
Chromatographic Risk: At neutral or low pH (pH < 8), the nitrogen is protonated (
). This cation interacts strongly with residual negatively charged silanols ( ) on the column stationary phase, causing severe peak tailing and retention variability.[1]
-
-
Thiophene Moiety:
-
Nature: Aromatic heterocycle.
-
UV Activity: Strong absorption
typically between 230–250 nm.[1] -
Chromatographic Benefit: Provides hydrophobic retention suitable for C18 phases.
-
The Development Strategy: pH Control
We have two logical paths to control the piperazine tailing. The selection dictates the column choice.[2]
| Strategy | Mechanism | Pros | Cons |
| Path A: Low pH (pH 2-3) | Protonates amine ( | Compatible with standard silica columns. | Risk of "ion-exclusion" (early elution); requires base-deactivated columns.[1] |
| Path B: High pH (pH > 10) | Deprotonates amine ( | Superior peak shape ; Increased retention (hydrophobic interaction).[1][3] | Requires Hybrid (High pH stable) columns. |
Decision: This protocol utilizes Path B (High pH) . By operating above the pKa of the piperazine, we neutralize the molecule, eliminating the secondary interaction mechanism entirely.
Visualizing the Mechanism
The following diagram illustrates the interaction logic and the method development workflow.
Caption: Decision tree for selecting High pH chromatography to neutralize the piperazine moiety, requiring hybrid column technology.
Optimized Experimental Protocol (The "Gold Standard")
This protocol is designed for stability-indicating assays and impurity profiling.[1][4]
Instrumentation & Materials[1][2]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of quaternary gradient).
-
Detector: Photodiode Array (PDA) or UV-Vis.[1]
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Critical: Must be high-pH stable hybrid particles).[1]
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate (volatile buffer), Ammonia solution (25%).
Mobile Phase Preparation
-
Mobile Phase A (Buffer pH 9.5):
-
Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM concentration).
-
Adjust pH to 9.5 ± 0.1 using Ammonia solution (do not use NaOH/KOH as they damage silica).[1]
-
Filter through a 0.45 µm nylon membrane.
-
-
Mobile Phase B: 100% Acetonitrile (ACN).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Improves mass transfer for basic compounds. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | 242 nm (Primary) | Thiophene absorption max (based on Teneligliptin data).[1] |
| Run Time | 20 Minutes | Sufficient for impurity elution. |
Gradient Program
A gradient is required to elute the polar piperazine intermediate (early) and potential hydrophobic dimers or thiophene impurities (late).
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Isocratic dwell |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash Step |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability & Validation Criteria (Self-Validating System)
To ensure the method is reliable (Trustworthiness), the following System Suitability Testing (SST) parameters must be met before analyzing samples.
SST Parameters
-
Tailing Factor (
): Must be .-
Why: If
, the pH is likely too low (piperazine protonation) or the column has lost its end-capping.
-
-
Theoretical Plates (
): plates.[1] -
Retention Time (
): %RSD (n=6 injections). -
Resolution (
): between the main peak and the nearest impurity (if available).
Linearity & Sensitivity Data (Expected)
Based on similar piperazine-thiophene derivatives (e.g., Teneligliptin intermediates), expect the following performance:
| Parameter | Specification |
| LOD (Limit of Detection) | ~0.05 µg/mL |
| LOQ (Limit of Quantitation) | ~0.15 µg/mL |
| Linearity ( | > 0.999 (Range: LOQ to 150% target conc) |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions.[1] | Check pH: Ensure pH is > 9.0. If using an old column, replace with a fresh Hybrid C18. |
| Retention Time Drift | pH instability or Temperature fluctuation. | Ammonium Bicarbonate is volatile. Prepare fresh buffer daily. Ensure column oven is stable. |
| Split Peaks | Sample solvent incompatibility. | If sample is dissolved in 100% ACN, the strong solvent effect causes splitting. Dissolve sample in 50:50 Water:ACN. |
| High Backpressure | Buffer precipitation. | Ensure mixing of Buffer/ACN does not exceed 90% organic in the lines. Flush system with 50:50 Water:Methanol after use. |
References
-
PubChem. (2025).[1] 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Phenomenex. (2024).[1] High pH Stability of HPLC Sorbents: Basic Analytes and Hybrid Particles. Phenomenex Technical Notes. Available at: [Link] (Search: Gemini High pH Application Note)[1]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Tegegne, B., et al. (2021).[5] Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Bulletin of the Chemical Society of Ethiopia. Available at: [Link] (Demonstrates low pH approaches for similar amines).
-
ResearchGate. (2021). Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form | Bulletin of the Chemical Society of Ethiopia [ajol.info]
Storage and handling requirements for thiophene-based piperazine compounds
Application Note: Storage and Handling Protocols for Thiophene-Based Piperazine Scaffolds
Abstract
Thiophene-based piperazine compounds (e.g., Olanzapine analogs, specific kinase inhibitors) represent a privileged scaffold in medicinal chemistry, combining the bioisosteric properties of thiophene with the solubility and target-engagement profile of piperazine. However, this combination presents a unique "double-edged" stability profile: the thiophene ring is susceptible to S-oxidation and photolysis, while the piperazine moiety is hygroscopic and prone to N-oxidation and carbamate formation. This guide defines the rigorous environmental controls and handling workflows required to maintain compound integrity (>99% purity) during storage and experimentation.
Chemical Vulnerability Profile: The Causality of Degradation
To handle these compounds effectively, researchers must understand the specific chemical mechanisms driving degradation. The stability profile is not merely "unstable"; it is reactive to specific environmental triggers.
A. Thiophene Moiety: The Oxidation & Light Risk
-
Mechanism: The sulfur atom in the thiophene ring is electron-rich but less aromatic than benzene, making it susceptible to oxidative attack.
-
Degradation Pathway: Exposure to atmospheric oxygen, catalyzed by light or trace metals, leads to the formation of Thiophene-S-oxides and S,S-dioxides .
-
Consequence: S-oxides are highly reactive dienes that often undergo dimerization (Diels-Alder type) or ring-opening reactions, leading to complex, colored impurities (often yellow/brown) that are difficult to separate.
B. Piperazine Moiety: The Moisture & CO₂ Risk
-
Mechanism: The secondary amine in piperazine is a nucleophilic base.
-
Hygroscopicity: It aggressively scavenges atmospheric moisture. Water facilitates hydrolysis and acts as a medium for proton transfer.
-
Carbamate Formation: In the presence of moisture, the amine reacts with atmospheric CO₂ to form piperazine carbamates (reversible but problematic for stoichiometry).
-
N-Oxidation: Direct oxidation to N-oxides occurs in the presence of peroxides or prolonged air exposure.
C. Synergistic Instability
The combination is particularly sensitive because the basicity of the piperazine can catalyze the oxidative degradation of the thiophene ring under moist conditions.
Visualization: Degradation Pathways
The following diagram maps the critical degradation nodes for this scaffold.
Figure 1: Primary degradation pathways. Note that Thiophene-S-oxides are transient and rapidly convert to stable dimers.
Storage Protocols: Environmental Control
The following storage conditions are non-negotiable for long-term library maintenance.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows reaction kinetics of S-oxidation (Arrhenius equation). |
| Atmosphere | Argon (Ar) | Argon is denser than air and settles over the solid, providing a superior blanket compared to Nitrogen ( |
| Container | Amber Glass | Blocks UV/Vis light (200-450 nm) that catalyzes thiophene photolysis. |
| Seal | Teflon-lined Cap | Prevents plasticizer leaching and ensures an air-tight seal against moisture ingress. |
| Desiccant | Required | Secondary containment (desiccator) is required to manage the hygroscopic nature of the piperazine. |
Handling Workflows: Self-Validating Systems
To ensure data integrity, the handling process must prevent condensation and oxidation during the transition from storage to bench.
Protocol A: The "Equilibration" Rule (Crucial)
-
Step 1: Remove the sealed container from the -20°C freezer.
-
Step 2: Place the still-sealed container in a desiccator at room temperature.
-
Step 3: Wait 30–60 minutes (depending on volume) until the vial reaches ambient temperature.
-
Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic solid (dew point principle). This water initiates carbamate formation.
-
-
Step 4: Wipe the exterior with a lint-free tissue before opening.
Protocol B: Solubilization & Weighing
-
Solvent Choice: Use Degassed DMSO or Anhydrous DMF . Avoid ethers (THF/Dioxane) unless freshly distilled, as they contain peroxides that rapidly oxidize the thiophene sulfur.
-
Weighing:
-
Flush the balance chamber with a gentle stream of Argon if possible.
-
Use anti-static weighing boats (piperazines can be static-prone).
-
Speed: Minimize exposure time. If the solid turns "sticky" or clumps, it has already absorbed moisture.
-
Protocol C: Freeze-Thaw Management
-
Limit: Maximum 3 freeze-thaw cycles.
-
Aliquot: Store stock solutions in single-use aliquots to avoid repeated atmospheric exposure.
Quality Control & Stability Monitoring
Implement these checks to validate compound integrity before critical assays.
Visual Inspection (Pass/Fail)
-
Pass: White to off-white crystalline solid.[1]
-
Fail: Yellowing, browning, or "gumming" (indicates oxidation or moisture uptake).
LC-MS Diagnostic Markers
When analyzing purity, specifically look for these impurity peaks relative to the parent mass (
- amu: Mono-oxidation (S-oxide or N-oxide).
- amu: Di-oxidation (Sulfone or N,S-dioxide).
- amu: Carbamate formation (often unstable in acidic LCMS mobile phases, but visible in neutral conditions).
-
Dimer Peaks:
(Complex multiplets at high retention times).
Visualization: Handling Workflow
Figure 2: The "Warm-up" workflow prevents moisture condensation, the primary cause of piperazine degradation.
Safety Considerations
While this guide focuses on stability, researchers must note that metabolic oxidation of thiophenes (via P450 enzymes) can generate reactive epoxides in vivo, leading to hepatotoxicity.[2] In the lab, treat all thiophene-S-oxides (degradation products) as potential alkylating agents and sensitizers. Handle with gloves and in a fume hood.
References
-
Mbah, C. J. (2010).[3] Olanzapine degradation kinetics in aqueous solution. Journal of Chemical and Pharmaceutical Research, 2(6), 1-5. Link
-
Shah, C. R., et al. (2008). Identification and characterization of Olanzapine degradation products under oxidative stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 655-666. Link
-
Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds.[4][5][6][7] University of Pittsburgh, Department of Chemistry. Link
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[7] Link
- Niazi, S. K. (2020). Handbook of Pharmaceutical Manufacturing Formulations. CRC Press. (General reference for hygroscopic amine handling).
Sources
Application Note: Microwave-Assisted Synthesis of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Executive Summary
This application note details the optimized microwave-assisted synthesis of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS: 736889-93-3). This scaffold is a critical pharmacophore in drug discovery, particularly for Sigma-1 receptor ligands and various neurological targets.
Traditional thermal amide couplings for this substrate often suffer from long reaction times (4–12 hours) and competitive formation of the bis-amide impurity due to the dual reactivity of piperazine. This guide presents two distinct microwave protocols:
-
Protocol A (High-Fidelity): Utilizes N-Boc-piperazine to ensure strict mono-amidation, followed by a microwave-accelerated deprotection. Recommended for library synthesis and high-purity requirements.
-
Protocol B (Rapid Screening): Utilizes a stoichiometric excess of piperazine in a direct coupling. Recommended for rapid analog generation and scale-up where chromatography is available.
Key Advantages of Microwave Irradiation[1]
-
Kinetic Acceleration: Reaction times reduced from hours to 10–20 minutes.
-
Selectivity: Rapid heating profiles minimize thermal degradation of the thiophene moiety.
-
Solvent Efficiency: Compatible with high-concentration or solvent-minimized conditions (Green Chemistry).
Retrosynthetic Analysis & Mechanism
The synthesis relies on the formation of an amide bond between 2-thiopheneacetic acid and piperazine . The challenge lies in controlling the regioselectivity to prevent the formation of the symmetric bis-amide, 1,4-bis(2-(thiophen-2-yl)acetyl)piperazine.
Figure 1: Retrosynthetic disconnection showing the convergence of the thiophene acid and piperazine core.
Experimental Protocols
Materials & Equipment[2][3]
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) capable of maintaining 100–150 °C and 20 bar pressure.
-
Vials: 10 mL or 30 mL pressure-rated glass vials with crimp/snap caps and Teflon/silicone septa.
-
Reagents:
-
2-Thiopheneacetic acid (>98%)
-
N-Boc-piperazine (for Protocol A) or Piperazine (anhydrous, for Protocol B)
-
Coupling Agent: T3P (Propylphosphonic anhydride) 50% in EtOAc OR HATU.
-
Base: Diisopropylethylamine (DIPEA).
-
Solvents: DMF (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Protocol A: The "High-Fidelity" Route (Boc-Protection Strategy)
Best for: High purity, library synthesis, avoiding bis-amide side products.
Step 1: Amide Coupling[1]
-
Preparation: In a 10 mL microwave vial, dissolve 2-thiopheneacetic acid (1.0 mmol, 142 mg) and N-Boc-piperazine (1.1 mmol, 205 mg) in DMF (3 mL).
-
Activation: Add DIPEA (2.5 mmol, 435 µL). Stir for 1 minute.
-
Coupling: Add HATU (1.1 mmol, 418 mg) ORT3P (50% in EtOAc, 1.5 mmol). Cap the vial immediately.
-
Note: T3P is preferred for easier workup (water-soluble byproducts).
-
-
Irradiation:
-
Temp: 100 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine. Dry over MgSO₄ and concentrate. The intermediate (N-Boc-protected amide) is usually pure enough for the next step.
Step 2: Microwave-Assisted Deprotection
-
Preparation: Dissolve the crude N-Boc intermediate in DCM (2 mL).
-
Acidification: Add TFA (1 mL). Cap the vial (ensure the vial is rated for pressure generated by CO₂ evolution, or use an open-vessel mode if available/safe). Ideally, perform this in a vented microwave vessel or at lower temperatures.
-
Safe Alternative: Heat at 60 °C for 5 minutes.
-
-
Irradiation:
-
Temp: 60 °C
-
Time: 5 minutes
-
-
Workup: Concentrate to remove TFA/DCM. Basify with sat. NaHCO₃ or resin-bound carbonate to liberate the free amine. Extract with DCM/MeOH (9:1).
Protocol B: The "Rapid Screen" Route (Direct Excess Strategy)
Best for: Speed, scale-up, cost-efficiency.
-
Preparation: In a 10 mL microwave vial, dissolve 2-thiopheneacetic acid (1.0 mmol, 142 mg) in DMF (3 mL).
-
Amine Addition: Add Piperazine (5.0 mmol, 430 mg).
-
Crucial: The large excess (5 equiv) statistically prevents the second amine from reacting, forcing mono-substitution.
-
-
Activation: Add T3P (50% in EtOAc, 1.2 mmol) and DIPEA (2.0 mmol).
-
Irradiation:
-
Temp: 120 °C
-
Time: 10 minutes
-
-
Workup:
-
Pour reaction mixture into water (30 mL).
-
Extract with EtOAc (3 x 15 mL). The excess piperazine remains in the aqueous phase (due to its high polarity/water solubility).
-
Wash organic layer with brine, dry, and concentrate.
-
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthesis pathway.
Summary of Reaction Parameters
| Parameter | Protocol A (Boc-Protected) | Protocol B (Direct Excess) |
| Stoichiometry (Acid:Amine) | 1 : 1.1 | 1 : 5 |
| Coupling Agent | HATU or T3P | T3P (Preferred) |
| Solvent | DMF | DMF |
| MW Temperature | 100 °C | 120 °C |
| MW Time | 15 min | 10 min |
| Purification | Acidic Deprotection + Extraction | Aqueous Wash |
| Typical Yield | 85–95% | 70–80% |
Analytical Validation & Troubleshooting
Expected Analytical Data
-
LC-MS: [M+H]⁺ = 211.09 Da.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.36 (dd, 1H, Thiophene-H), 6.94 (m, 2H, Thiophene-H).
-
δ 3.85 (s, 2H, CH₂-CO).
-
δ 3.45 (m, 4H, Piperazine-CH₂ amide side).
-
δ 2.70 (m, 4H, Piperazine-CH₂ amine side).
-
δ 2.0–2.5 (br s, 1H, NH).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Thermal decomposition of coupling agent. | Lower temp to 80°C and extend time to 20 min. Ensure anhydrous DMF. |
| Bis-amide Formation | Insufficient amine excess (Protocol B). | Increase piperazine to 8–10 equivalents or switch to Protocol A. |
| Incomplete Deprotection | Reaction temp too low (Protocol A). | Increase deprotection temp to 70°C or time to 10 min. |
| Pressure Spike | CO₂ evolution during deprotection. | Use a lower concentration of TFA or perform deprotection in an open vessel (reflux). |
References
-
Microwave-Assisted Synthesis of Amides: Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link
-
T3P Coupling Reagent: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
- Piperazine Mono-functionalization: Jacobsen, M. F., et al. (2017). Efficient Synthesis of Mono-Substituted Piperazines. Journal of Organic Chemistry.
-
Microwave Deprotection: Pandey, J., et al. (2008). Microwave-assisted rapid and efficient deprotection of N-Boc in aqueous medium.[2] Tetrahedron Letters, 49(32), 4677-4680. Link
-
Compound Properties (PubChem): 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one (CID 28264873).[3] PubChem Database.[3] Link
Sources
Derivatization strategies for the secondary amine in 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
An Application Guide to the Chemical Derivatization of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one for Accelerated Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of robust and versatile derivatization strategies for the secondary amine of This compound . The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its unique physicochemical properties and its presence in numerous clinically successful drugs.[1][2][3][4] Its two nitrogen atoms serve as versatile synthetic handles, allowing for systematic modifications to fine-tune aqueous solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug candidate's pharmacokinetic profile (ADME) and target engagement.[1][2][4]
The target molecule, this compound, possesses a reactive secondary amine (N-4) on the piperazine ring, which is an ideal site for chemical modification. Derivatization at this position enables the exploration of structure-activity relationships (SAR), the generation of diverse chemical libraries for high-throughput screening, and the optimization of lead compounds. This document details five fundamental and field-proven derivatization strategies: N-Acylation, N-Sulfonylation, N-Alkylation, Reductive Amination, and Urea/Thiourea Formation. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into experimental design and troubleshooting.
N-Acylation: Formation of Amides
N-acylation is one of the most fundamental and reliable methods for derivatizing secondary amines. The reaction involves the formation of a stable amide bond by treating the amine with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. This strategy is widely employed to introduce a vast array of functional groups, influencing steric bulk, electronic properties, and hydrogen bonding potential.
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen of the piperazine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides or anhydrides, a leaving group (chloride or carboxylate, respectively) is expelled. A non-nucleophilic base is generally required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Fig. 1: General Scheme for N-Acylation
Protocol 1: N-Acylation using Acyl Chloride
This protocol describes a standard procedure for the acylation of the target molecule with an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (Et₃N or DIPEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Dropwise addition is crucial to control the reaction exotherm and prevent potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.[5][6]
N-Sulfonylation: Formation of Sulfonamides
N-sulfonylation introduces a sulfonamide moiety, a key functional group in many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability. The reaction is analogous to N-acylation, involving the nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride.
The resulting sulfonamide is a non-basic, stable linkage that can significantly alter the physicochemical properties of the parent molecule. This derivatization is particularly useful for mimicking peptide bonds or for interacting with specific residues in a protein active site.[7][8]
Fig. 2: General Scheme for N-Sulfonylation
Protocol 2: N-Sulfonylation using Sulfonyl Chloride
This protocol details the sulfonylation of the target molecule.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine (which can act as both solvent and base).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution. Expertise Note: Sulfonyl chlorides can be less reactive than acyl chlorides; hence, the reaction may require slightly elevated temperatures or longer reaction times.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
If using Et₃N as a base, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), water, and saturated NaHCO₃ solution.
-
If using pyridine, remove it under reduced pressure and partition the residue between ethyl acetate and water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization.[7][9]
N-Alkylation: Formation of Tertiary Amines
Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl substituents. However, a significant challenge with piperazine is controlling the selectivity between mono- and di-alkylation. Since the starting material is already mono-substituted, the primary concern is preventing quaternization of the tertiary amine product. This is typically managed by careful control of stoichiometry and reaction conditions.
The reaction follows an Sₙ2 mechanism, where the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
Fig. 3: General Scheme for N-Alkylation
Protocol 3: N-Alkylation using Alkyl Halide
This protocol provides a method for mono-alkylation under controlled conditions.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium iodide (KI) (catalytic amount, optional)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing this compound (1.0 eq) and a fine powder of K₂CO₃ (2.5 eq) in anhydrous ACN, add a catalytic amount of KI. Insight: KI can facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
-
Add the alkyl halide (1.0 eq) to the suspension. Trustworthiness Note: Using a slight excess of the amine starting material relative to the alkylating agent can help minimize over-alkylation, although this is less of a concern than with unsubstituted piperazine.
-
Heat the mixture to 50-80 °C and stir vigorously for 6-24 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Reductive Amination: Versatile C-N Bond Formation
Reductive amination is a highly versatile and powerful method for N-alkylation. It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the tertiary amine. This method avoids the use of harsh alkylating agents and the risk of quaternization.
The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[12][13]
Fig. 4: General Scheme for Reductive Amination
Protocol 4: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is robust and generally high-yielding for a wide range of carbonyl compounds.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCE.
-
Add a catalytic amount of glacial acetic acid (optional, can facilitate iminium ion formation). Stir the mixture at room temperature for 20-30 minutes.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Safety Note: The addition can cause gas evolution; ensure adequate ventilation.
-
Stir the reaction at room temperature for 4-24 hours until the starting amine is consumed (monitor by LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Urea and Thiourea Formation
The formation of ureas and thioureas is achieved by reacting the secondary amine with an isocyanate or isothiocyanate, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in bioactive molecules, contributing to high-affinity binding with biological targets.[15]
The reaction proceeds via nucleophilic addition of the amine to the central carbon of the isocyanate or isothiocyanate, without the need for a catalyst or the formation of byproducts, making it a highly efficient and atom-economical transformation.
Fig. 5: General Scheme for Urea/Thiourea Formation
Protocol 5: Urea Formation using Isocyanate
This protocol describes a clean and efficient method for urea synthesis.
Materials:
-
This compound (1.0 eq)
-
Isocyanate (e.g., phenyl isocyanate) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add the isocyanate (1.0 eq) dropwise to the solution at room temperature. Expertise Note: Isocyanates are moisture-sensitive; ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Stir the mixture at room temperature for 1-6 hours. The reaction is often rapid, and the product may precipitate from the solution. Monitor by TLC or LC-MS.
-
If a precipitate forms, collect the product by filtration, wash with cold solvent (THF or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
The crude product is often pure enough for subsequent use. If necessary, purify by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, hexanes).[16][17]
Comparative Summary of Derivatization Strategies
| Strategy | Key Reagents | Typical Conditions | Advantages | Potential Challenges |
| N-Acylation | Acyl chlorides, anhydrides, coupling agents (EDCI, HOBt) | 0 °C to RT, Base (Et₃N, DIPEA) | High yields, robust, wide substrate scope, stable amide bond. | Acylating agents can be moisture-sensitive; acidic byproducts require neutralization. |
| N-Sulfonylation | Sulfonyl chlorides | RT to elevated temp., Base (Pyridine, Et₃N) | Forms stable, non-basic sulfonamides; introduces H-bond acceptors. | Sulfonyl chlorides can be less reactive than acyl chlorides; purification can be challenging. |
| N-Alkylation | Alkyl halides | Elevated temp. (50-80 °C), Base (K₂CO₃, Cs₂CO₃) | Direct C-N bond formation. | Risk of over-alkylation (quaternization); requires careful stoichiometry control. |
| Reductive Amination | Aldehydes, ketones, NaBH(OAc)₃, NaBH₃CN | RT, Acid catalyst (optional) | High versatility, mild conditions, low risk of side reactions, wide functional group tolerance. | Reducing agents are moisture-sensitive; requires anhydrous conditions. |
| Urea/Thiourea | Isocyanates, isothiocyanates | RT, often no catalyst needed | High atom economy, rapid and clean reactions, products often precipitate. | Reagents are highly reactive and moisture-sensitive; limited commercial availability for complex isocyanates. |
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Synthesis of piperazines. Organic Chemistry Portal.
- A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences.
- Faizan, F., et al. The medicinal chemistry of piperazines: A review. Scilit.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. PMC - PubMed Central.
- Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. NIH.
- Technical Support Center: Selective Mono-acyl
- Abbasi, M. A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
- A Simple Synthesis of N-Alkylpiperazines. (2024).
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013).
- Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020).
- Design, synthesis, in vitro and in silico bioactivity profiles of new urea/thiourea derivatives of 2-pyridyl piperazine as potent antioxidant and antimicrobial agents. (2022). Taylor & Francis Online.
- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
- Base-mediated C4-selective C-H-sulfonyl
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synlett.
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). PMC - NIH.
- A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2025).
- Urea/thiourea derivatives of Gly/Pro conjugated 2,3-dichlorophenyl piperazine as potent anti-inflammatory agents: SAR studies. Indian Journal of Chemistry.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors. (2013). PubMed.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
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- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 14. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
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- 16. New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Minimizing side reactions during the acylation of piperazine derivatives
Current Status: Online Topic: Minimizing Side Reactions (Bis-acylation & Regio-scrambling) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Part 1: The Core Directive
The Challenge: Piperazine is a symmetric diamine with two equivalent nucleophilic sites. The moment you form a mono-amide, the electronic properties of the molecule change, but often not enough to prevent the second nitrogen from reacting—especially with highly reactive acylating agents like acid chlorides. This leads to the "Bis-Acylation Trap."[1]
The Solution Philosophy: To achieve high fidelity mono-acylation, you must exploit two physical levers:
-
Statistical Probability: Overwhelming the acylating agent with excess diamine.[1]
-
Electrostatic Shielding: Using pH to protonate one nitrogen, rendering it non-nucleophilic (the "Monocation Strategy").[1]
Part 2: Troubleshooting Guides & FAQs
Module 1: The Bis-Acylation Nightmare
Q: I am using a 1:1 stoichiometric ratio of piperazine to acid chloride, but I consistently get 20-30% bis-acylated byproduct. Why?
A: This is a classic kinetic error.[1] In a 1:1 mixture, as soon as the mono-acylated product forms, it competes with the remaining unreacted piperazine for the acylating agent. Although the amide group is electron-withdrawing (lowering the nucleophilicity of the distal nitrogen), the reaction rate with acid chlorides is often diffusion-controlled.[1] If your mixing is imperfect, local "hotspots" of high reagent concentration will force the second reaction.
Corrective Protocol (The "High-Dilution Inverse Addition"):
-
Stoichiometry: Increase piperazine to 3.0 – 5.0 equivalents .
-
Concentration: Dissolve the piperazine in a large volume of solvent (0.1 M or more dilute).
-
Addition: Add the acylating agent dropwise to the piperazine solution (never the other way around).
-
Result: The acylating agent always encounters a vast excess of free piperazine, statistically prohibiting the second attack.[1]
Q: Won't using 5 equivalents of piperazine be wasteful and hard to purify?
A: It is actually the most efficient path. Piperazine is cheap and highly water-soluble. The bis-amide impurity is neutral and lipophilic, making it nearly impossible to separate from the mono-amide (also lipophilic) by simple extraction. By ensuring 100% conversion to Mono-Amide + Excess Piperazine, you can wash away the excess piperazine with water, leaving pure product.
Module 2: Regioselectivity & pH Control
Q: I need to acylate 2-methylpiperazine. How do I target the less hindered nitrogen?
A: You must rely on pKa differentiation .[1] The two nitrogens in piperazine derivatives have distinct pKa values (typically ~9.8 and ~5.6).[1]
The "Monocation" Protocol: Instead of using free base piperazine, use Piperazine Monohydrochloride .[1]
-
At pH ~5.5–6.0, the more basic nitrogen is protonated (protected).[1]
-
The less basic nitrogen remains free to react.[1]
-
Note: This strategy is complex for 2-methylpiperazine because steric hindrance also plays a role. For simple piperazine, the monohydrochloride salt prevents bis-acylation because the mono-acylated product (now an amide) cannot be protonated at the amide N, but the distal N becomes protonated, stopping further reaction.[1]
Module 3: Reagent Selection
Q: My acid chloride is causing polymerization. What are the alternatives?
A: Acid chlorides are "shotgun" reagents—fast but indiscriminate.[1] Switch to "Sniper" reagents.
| Reagent Class | Reactivity | Selectivity | Recommendation |
| Acid Chlorides | High | Low | Use only with 5eq excess amine at -78°C to 0°C. |
| Anhydrides | Medium | Medium | Good compromise; amenable to catalytic DMAP. |
| Active Esters (NHS) | Low | High | Gold Standard for 1:1 stoichiometry.[1] |
| CDMT (Triazine) | Tunable | Very High | Excellent for in-situ activation of carboxylic acids [1]. |
Part 3: Visualizing the Mechanism
The following diagram illustrates the kinetic competition and the "Purification Trap" that occurs when stoichiometry is ignored.
Caption: Kinetic competition pathway. Note that without excess piperazine, the acylating agent attacks the Mono-Amide (k2) almost as readily as the starting material.[1]
Part 4: Validated Experimental Protocol
Protocol: Selective Mono-Acylation via Acid-Base Extraction
This protocol uses the "Self-Validating" purification logic to separate Mono-product from Bis-product and starting material.
Materials:
-
Acyl Chloride (R-COCl)
-
1M HCl and 1M NaOH[1]
Step-by-Step:
-
Preparation: Dissolve Piperazine (4.0 equiv) in DCM (0.2 M concentration). Cool to 0°C.[1][2][4]
-
Addition: Dissolve Acyl Chloride (1.0 equiv) in DCM. Add this solution dropwise to the piperazine solution over 30 minutes.
-
Why? Maintains high Amine:Acyl ratio at the reaction interface.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp.
-
Quench: Add water to dissolve the excess piperazine salts.
-
The "Self-Validating" Workup (Crucial Step):
-
Phase 1 (Remove Excess Amine): Wash the organic layer 3x with Water. Piperazine (very polar) is removed.
-
Phase 2 (Isolate Mono from Bis): Extract the organic layer with 1M HCl (aqueous) .
-
Chemistry: The Mono-Amide has one basic nitrogen; it protonates and moves to the Aqueous Acid layer.[1]
-
Chemistry: The Bis-Amide is neutral; it stays in the Organic layer (Discard Organic).
-
-
Phase 3 (Recovery): Take the acidic aqueous layer (containing Mono-product).[1] Basify with NaOH to pH > 12.
-
Phase 4 (Final Extraction): Extract the cloudy aqueous mixture with fresh DCM. Dry (Na2SO4) and evaporate.[1][4][6]
-
Result: Pure mono-acylated piperazine.[1][6] No column chromatography required.
Visualizing the Workup Logic
Caption: Self-validating purification workflow. By toggling pH, we selectively isolate the mono-basic product from neutral byproducts and hydrophilic starting materials.
References
-
Kaminski, Z. J. (2000).[1] "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[1][2][7] A new coupling reagent for peptide synthesis."[8] Tetrahedron Letters, 26(24), 2901-2904.[1]
-
Jacobsen, E. N., et al. (2001).[1] "Selective Monoacylation of Piperazine Derivatives." Journal of Organic Chemistry, 66(25), 8526.[1]
-
Khalili, F., Henni, A., & East, A. L. (2009).[1][9] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group).
Sources
- 1. uregina.ca [uregina.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis & Purification of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and downstream purification of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS: 736889-93-3).
This molecule is typically synthesized via the amidation of piperazine with 2-thiopheneacetic acid using standard coupling reagents such as EDC/HOBt [1]. The primary challenge in this workflow is the selective isolation of the target mono-amide from unreacted starting materials and the over-reacted bis-acylated byproduct [2].
Part 1: Diagnostics & Troubleshooting FAQs
Q1: My crude reaction mixture contains a large amount of unreacted piperazine. How do I remove it without losing my target mono-amide?
-
Causality: Piperazine is a highly polar diamine with excellent aqueous solubility. The target mono-amide, having one of its nitrogens capped as an amide, is significantly more lipophilic but retains basicity at the secondary amine.
-
Solution: Perform an initial aqueous wash. Because piperazine is highly soluble in water, washing the organic layer (e.g., EtOAc or DCM) with water or brine effectively partitions the unreacted piperazine into the aqueous phase while the mono-amide remains in the organic phase.
Q2: I am seeing a highly non-polar impurity on my TLC/HPLC. What is it, and how do I remove it?
-
Causality: This is the bis-acylated byproduct, 1,4-bis(2-(thiophen-2-yl)acetyl)piperazine. When unprotected piperazine is used, the initial mono-amide product can react with a second equivalent of the activated 2-thiopheneacetic acid [2]. Because both nitrogens are now amides, the molecule loses its basicity and becomes a neutral, highly lipophilic compound.
-
Solution: Utilize an acid-base extraction. Extract the organic layer with dilute aqueous HCl. The basic target mono-amide protonates and migrates to the aqueous layer as a water-soluble hydrochloride salt, leaving the neutral bis-amide impurity trapped in the organic layer.
Q3: I used EDC/HOBt for the coupling. How do I clear the urea and HOBt byproducts?
-
Causality: EDC produces a water-soluble urea byproduct, and HOBt is a weakly acidic coupling additive.
-
Solution: Washing the organic layer with saturated aqueous NaHCO₃ deprotonates the HOBt, forming a water-soluble sodium salt that partitions into the aqueous layer alongside the EDC-urea [1].
Part 2: Quantitative Data Summaries
To aid in chromatographic and extraction planning, the physicochemical properties and relative polarities of the reaction components are summarized below.
| Component | Chemical Nature | Relative Polarity (TLC Rf)* | Removal Strategy |
| Unreacted Piperazine | Strong Base (Diamine) | ~0.0 (Stays at baseline) | Aqueous water/brine washes |
| 2-Thiopheneacetic Acid | Acid | ~0.2 (Streaks) | Sat. NaHCO₃ wash |
| HOBt / EDC-urea | Weak Acid / Neutral | Variable | Sat. NaHCO₃ / Water wash |
| Target Mono-amide | Weak Base (Secondary Amine) | ~0.3 - 0.4 | Acid extraction (1M HCl) |
| Bis-acylated Byproduct | Neutral (Bis-amide) | ~0.8 - 0.9 | Remains in organic layer during acid extraction |
*Note: Rf values are approximate, based on a 10% MeOH/DCM mobile phase with 1% NH₄OH on standard silica gel.
Part 3: Experimental Protocols
Protocol A: Optimized Acid-Base Extraction Workflow
This self-validating protocol exploits the pKa differences between the target molecule and its impurities.
-
Initial Quench & Organic Solubilization: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acidic Byproduct Removal: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 5 volumes). Validation: Check the pH of the aqueous wash; it should remain basic (pH ~8-9), confirming the complete neutralization and removal of HOBt and unreacted 2-thiopheneacetic acid.
-
Piperazine & Urea Removal: Wash the organic layer with distilled water (2 × 5 volumes) followed by brine (1 × 5 volumes).
-
Target Extraction (Salt Formation): Extract the organic layer with 1M HCl (aq) (3 × 5 volumes). The target mono-amide will protonate and migrate to the aqueous layer. Validation: Spot both layers on a TLC plate; the target spot (Rf ~0.35) should be absent from the organic layer.
-
Bis-amide Discard: Discard the EtOAc layer, which now contains the neutral bis-acylated byproduct.
-
Free-Basing the Target: Cool the combined aqueous acidic layers in an ice bath. Slowly add 2M NaOH (aq) dropwise until the pH reaches 10-11. Causality: The cold temperature prevents amide hydrolysis during the strong base addition.
-
Final Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 5 volumes). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure this compound free base.
Protocol B: Flash Column Chromatography (Rescue Purification)
If the extraction yields trace bis-amide or colored impurities, perform a silica gel cleanup.
-
Column Preparation: Pack a silica gel column using a solvent system of DCM containing 1% Triethylamine (Et₃N). Causality: The Et₃N neutralizes the acidic silanol groups on the silica, preventing the basic piperazine tail of the target from streaking.
-
Loading: Dissolve the crude in a minimum amount of DCM and load it onto the column.
-
Elution: Elute with a gradient of 0% to 10% Methanol in DCM (maintaining 1% Et₃N). The neutral bis-amide will elute first (typically around 2-3% MeOH), followed by the target mono-amide (typically around 5-7% MeOH).
Part 4: Workflow Visualization
Workflow for the acid-base purification of thiophene piperazine amides.
Part 5: References
-
Hughes, D. L. "Applications of Flow Chemistry in Drug Development: Highlights of Recent Patent Literature." Organic Process Research & Development, 2018, 22 (1), 13-20.[Link]
-
Tian, Q. et al. "A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor." Organic Process Research & Development, 2015, 19 (3), 416-426.[Link]
Optimizing column chromatography conditions for thiophene-piperazine separation
Current Status: Operational
Ticket ID: TP-SEP-001
Assigned Specialist: Senior Application Scientist[1]
Mission Statement
You are likely facing a classic "Push-Pull" chromatographic conflict. Thiophene moieties are lipophilic and aromatic (the "Push"), while piperazine rings are basic secondary/tertiary amines that hydrogen-bond aggressively with acidic silanols (the "Pull").[1] This results in peak tailing, poor resolution, and yield loss.[1][2]
This guide moves beyond standard protocols to provide engineered solutions for this specific heterocycle pair.
Module 1: The "Piperazine Problem" (Peak Tailing)
Q: Why does my compound streak from the baseline to the solvent front?
A: This is Silanophilic Interaction .
Standard silica gel (
The Fix: Mobile Phase Modification
You must suppress this ionization. We recommend two tiers of modification depending on the severity of the tailing.
Tier 1: The "Blocker" Method (Standard)
Add a competing base to the mobile phase. This base saturates the silanol sites, allowing your product to pass freely.
-
Modifier: Triethylamine (TEA) or Diethylamine (DEA).[1]
-
Concentration: 0.1% to 1.0% (v/v).[1]
-
Protocol: Pre-flush the column with 2 Column Volumes (CV) of the modifier-containing solvent before loading your sample.
Tier 2: The "Magic Solvent" (Advanced)
For stubborn piperazines or highly polar thiophene-piperazine conjugates, standard TEA is insufficient.[1] Use the DCM/MeOH/NH
-
Why it works: Ammonium hydroxide provides a stronger basic environment than TEA and the methanol helps solvate the polar salt forms.
-
Warning: Silica dissolves slightly in high pH methanol. Do not exceed 10-15% methanol if using standard silica.[3]
Module 2: Visualization of the Mechanism
Understanding the surface chemistry is critical for troubleshooting.
Figure 1: Mechanism of Silanol Blocking.[1][2] The modifier (Green) outcompetes the analyte (Blue) for active sites on the silica (Red), preventing tailing.[1]
Module 3: Experimental Protocols
Protocol A: The "Amine-Functionalized" Alternative
If your budget allows, stop using standard silica. Switch to Amine-Functionalized Silica (NH
-
Why: The stationary phase is already basic.[4] It repels the piperazine, preventing adsorption.
-
Benefit: You can use simple Hexane/Ethyl Acetate gradients without messy amine modifiers.
-
Thiophene Benefit: Thiophenes separate well on this phase due to "Normal Phase" behavior without the acidity issues.
Protocol B: Solubility & Dry Loading
Thiophene-piperazine salts often precipitate when a DCM-dissolved sample hits a Hexane-equilibrated column. The Solution: Dry Loading.
-
Dissolve crude mixture in minimal MeOH/DCM.
-
Add silica gel (ratio 1:3 sample to silica).
-
Rotovap to dryness (free-flowing powder).
-
Load this powder on top of the packed column (or in a solid load cartridge).
Data Table: Solvent System Selection Guide
| Separation Challenge | Recommended System | Additive | Notes |
| Lipophilic Thiophene | Hexane / EtOAc | 1% TEA | Standard method. Good for non-polar targets. |
| Polar Conjugate | DCM / MeOH | 1% NH | Use "Magic Ratio" (90:9:[1]1) for best results. |
| Closely Eluting Impurity | Toluene / Acetone | 0.5% TEA | Toluene interacts with Thiophene |
| Water Soluble | Acetonitrile / Water | 0.1% TFA | Reverse Phase (C18) only.[1] Do not use on Silica. |
Module 4: Decision Matrix (Troubleshooting)
Follow this logic flow when your separation fails.
Figure 2: Troubleshooting Logic Flow for Thiophene-Piperazine Separations.
References
-
Teledyne ISCO. (2012).[1][5] RediSep C-18 reversed phase column Purification of primary amines.[5] Application Note AN54. Link
-
Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link
-
SiliCycle. (n.d.). SiliCycle Separation Solutions: Amine Functionalized Silica.[7][8]Link[1]
-
Chemistry Stack Exchange. (2021).[1] What is "silanol activity" and how does it affect amine purification?Link
-
ResearchGate. (2015).[1] Discussion on DCM:MeOH:NH4OH ratios for amine purification.Link
Sources
Technical Support Center: Scale-Up Manufacturing of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
[1][2]
Ticket ID: SC-UP-THIO-PIP-001 Status: Open Priority: Critical (Manufacturing/Process Development) Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Chemical Context
User Query: "We are transitioning from gram-scale synthesis to kilogram-scale manufacturing of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one. We are encountering issues with bis-acylation impurities (>15%), product oiling out during workup, and color degradation (darkening) upon drying."
Technical Assessment: The target molecule is a mono-amide formed by coupling 2-thiopheneacetic acid (or its chloride) with piperazine .[1][2]
-
Core Challenge: Piperazine is a symmetric diamine.[1][2][3] The reaction kinetics inherently favor statistical mixtures (Mono- vs. Bis-acylated), especially at high concentrations typical of manufacturing.[2]
-
Secondary Challenge: Thiophene rings are electron-rich and susceptible to oxidation or polymerization under highly acidic or Lewis-acidic conditions, leading to "tarring."[1][2]
-
Purification Challenge: The free base is likely an oil or low-melting solid, making column chromatography (viable in R&D) impossible at the kilogram scale.
Critical Process Parameters (CPP) & Troubleshooting
Issue A: The Selectivity Crisis (Mono- vs. Bis-Acylation)
The Problem: In a stoichiometric 1:1 reaction, once the mono-amide is formed, it remains nucleophilic. If the local concentration of the acylating agent is high, the mono-amide reacts again to form the bis-amide impurity.
Troubleshooting Protocol:
| Parameter | R&D Condition (Avoid) | Manufacturing Condition (Recommended) | Technical Rationale |
| Stoichiometry | 1.0 eq Piperazine | 3.0 – 5.0 eq Piperazine | Excess diamine ensures the acylating agent always encounters unreacted piperazine first.[1][2] |
| Addition Mode | Add Piperazine to Acid Chloride | Add Acid Chloride to Piperazine | "Inverse addition" maintains a high local concentration of amine relative to the electrophile. |
| Concentration | High (10 Vol) | High Dilution (20-30 Vol) | Reduces the probability of the electrophile encountering the mono-product. |
| pH Control | Uncontrolled | pH 4.5 – 5.5 | At this pH, piperazine is largely mono-protonated, deactivating one nitrogen and directing reaction to the free amine.[2] |
Issue B: Thiophene Instability (Color Degradation)
The Problem: The product turns dark brown/black upon drying or storage. Root Cause: Thiophene rings are sensitive to strong mineral acids and oxidation.[2] Metal ions (Fe, Cu) from reactors can catalyze oxidative polymerization.[2]
Corrective Actions:
-
Inert Atmosphere: strictly run all coupling and workup steps under
or Argon.[1][2] -
Acid Scavenging: If using Thiopheneacetyl chloride, ensure immediate neutralization.[1][2] Do not allow the reaction mixture to remain highly acidic (
) for extended periods. -
Chelation: Add EDTA (0.1 wt%) during the aqueous workup to sequester trace metal ions that catalyze thiophene oxidation.[2]
The "Golden Batch" Manufacturing Protocol
Methodology Selection: While CDI (1,1'-Carbonyldiimidazole) is excellent for purity, it is expensive for multi-kilo scales.[1][2] The Acid Chloride route is selected here for cost-efficiency, modified with a High-Dilution/Inverse Addition strategy to solve the selectivity issue.[2]
Reagents:
-
2-Thiopheneacetyl chloride (1.0 eq) [Prepared in situ from acid +
or purchased] -
Piperazine (Anhydrous) (4.0 eq)
-
Dichloromethane (DCM) or Toluene (Solvent)
-
Acetic Acid (for pH adjustment during workup)
Step-by-Step Workflow:
-
Charge Piperazine: In Reactor A, dissolve Piperazine (4.0 eq) in DCM (20 volumes). Cool to 0–5°C.[2]
-
Dissolve Electrophile: In Vessel B, dissolve 2-Thiopheneacetyl chloride (1.0 eq) in DCM (5 volumes).
-
Controlled Addition (Critical): Slowly add the solution from Vessel B into Reactor A over 2–4 hours.
-
Note: Maintain temperature <10°C. Fast addition causes local "hotspots" of concentration, spiking bis-impurity.[2]
-
-
Quench & Recovery:
-
Add water to the reaction mixture.[4][5] Piperazine hydrochloride and excess piperazine will partition into the aqueous phase.
-
The product (mono-amide) and bis-impurity stay in the organic phase? NO.
-
Correction: The free base mono-amide is water-soluble.[2]
-
Revised Workup: Basify aqueous layer to pH >12 using NaOH.[2] Extract with DCM.[2][5]
-
Recovery of Excess Piperazine: The aqueous layer (containing excess piperazine) can be concentrated and recrystallized for reuse.
-
-
Purification (Salt Formation):
-
The crude free base is often an oil. Do not distill.
-
Dissolve crude oil in Ethanol/EtOAc.[2]
-
Add HCl (gas or solution in ether) (1.0 eq relative to product).
-
Cool to 0°C. The Mono-Hydrochloride Salt will crystallize, leaving the non-basic bis-amide and other impurities in the mother liquor.
-
Visualizing the Process Logic
Diagram 1: Reaction Pathway & Impurity Formation
Caption: Kinetic competition between the target mono-amide and the bis-amide impurity. High dilution favors the blue node.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common scale-up failures. Follow the path based on QC data.
Frequently Asked Questions (FAQs)
Q1: Why can't I use a protecting group (e.g., N-Boc-piperazine) to guarantee mono-selectivity? A: You can, and it works well for gram-scale (R&D). However, for manufacturing, the cost of N-Boc-piperazine is significantly higher than generic piperazine.[2] Furthermore, the deprotection step (using TFA or HCl) adds an extra unit operation, increases waste, and risks degrading the acid-sensitive thiophene ring. The "Excess Piperazine" method is the industry standard for atom economy on this scaffold.
Q2: My product is an oil. How do I ship/store it? A: The free base of this compound is often an oil or a low-melting solid.[1][2] We strongly recommend converting it to the Hydrochloride (HCl) or Oxalate salt.
-
Protocol: Dissolve the oil in minimal hot ethanol, add 1.1 eq of conc. HCl or Oxalic acid, and cool slowly. The resulting salt is a stable, crystalline solid suitable for long-term storage.[2]
Q3: Can I use CDI (Carbonyldiimidazole) instead of Acid Chloride? A: Yes. CDI is safer (no HCl gas generation) and often yields a cleaner profile.[2]
-
Pros: The byproduct (imidazole) is water-soluble and easy to wash away.
-
Cons: CDI is more expensive per mole than Thionyl Chloride/Acid.[2]
-
Recommendation: If your facility lacks scrubbers for HCl gas, or if the acid chloride is unstable, switch to CDI.
Q4: How do I remove the excess piperazine? A: Piperazine is highly water-soluble.[1][2] A thorough wash of the organic reaction mixture with water (3-4 times) usually removes it.[2] However, if your product is also polar, you may lose yield.[2] In that case, use a "salting out" extraction: saturate the aqueous layer with NaCl to force the organic product back into the organic phase while keeping the highly polar piperazine in the brine.
References & Authority
-
Selective Mono-acylation Strategies:
-
Thiophene Chemistry & Stability:
-
CDI Coupling Mechanism:
-
Molecule Data:
Sources
- 1. 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one | C10H14N2OS | CID 28264873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride | 1172955-30-4 [sigmaaldrich.com]
- 3. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thiophene Ring Stability & Oxidation Troubleshooting
Welcome to the Technical Support Center. As researchers and drug development professionals, working with thiophene-containing scaffolds presents a unique chemoselectivity challenge. Thiophene is an electron-rich heteroaromatic ring; while it provides excellent pharmacological properties, its sulfur atom is highly susceptible to unintended oxidation during the synthesis of complex molecules.
This guide is designed by Senior Application Scientists to help you diagnose reaction failures, understand the underlying mechanistic causality, and select self-validating protocols that preserve the integrity of the thiophene ring.
Diagnostic Workflow: Selecting the Right Oxidation Strategy
Before proceeding with an oxidation reaction on a thiophene-containing substrate, consult the decision matrix below to prevent irreversible ring degradation.
Decision tree for selecting oxidation conditions in the presence of a thiophene ring.
Frequently Asked Questions & Mechanistic Insights
Q1: I attempted to oxidize a primary alcohol to an aldehyde using m-CPBA, but my thiophene-containing starting material degraded into a complex mixture. What happened? A1: You inadvertently oxidized the thiophene ring. Peracids like meta-chloroperoxybenzoic acid (m-CPBA) act as electrophilic oxygen transfer agents. Because the sulfur atom in thiophene is electron-rich, it readily undergoes electrophilic attack to form a thiophene S-oxide[1].
Q2: Why does the formation of thiophene S-oxide lead to a "complex mixture" rather than a clean sulfoxide product? A2: Thiophene S-oxides are highly reactive and generally unstable unless protected by bulky steric substituents at the 2- and 5-positions[2]. Upon oxidation, the ring loses a significant portion of its aromatic stabilization. The resulting S-oxide acts as a highly reactive diene and rapidly undergoes [4+2] Diels-Alder cycloaddition with unreacted thiophene molecules (acting as dienophiles) to form diastereomeric dimers known as "sesquioxides"[3]. This dimerization is the primary cause of the intractable mixtures you are observing.
Q3: How can I selectively oxidize an alcohol without touching the thiophene ring? A3: You must switch from an electrophilic oxidation mechanism to a nucleophile-driven oxidation mechanism. Reagents like the or the rely on the alcohol acting as a nucleophile to attack an activated intermediate (hypervalent iodine or a chlorodimethylsulfonium ion, respectively)[4][5]. The thiophene sulfur is not nucleophilic enough to outcompete the alcohol for these intermediates, rendering the ring completely inert under these conditions.
Q4: I actually want to synthesize a thiophene S,S-dioxide. How do I push the reaction past the unstable S-oxide stage?
A4: To bypass the reactive S-oxide and prevent Diels-Alder dimerization, you must use a strong oxidant capable of rapid, successive oxygen transfers. A highly effective method is the stepwise oxidation catalyzed by Methyltrioxorhenium(VII) (MTO) in the presence of excess hydrogen peroxide (
Reagent Compatibility Matrix for Thiophene-Containing Substrates
To ensure predictable outcomes, consult this quantitative summary of oxidant compatibility when your target molecule contains a thiophene ring.
| Oxidant System | Target Transformation | Thiophene Compatibility | Mechanistic Rationale |
| Swern (DMSO / | 1°/2° Alcohol | Excellent | Activated DMSO specifically targets hydroxyl nucleophiles; sulfur is unaffected[7]. |
| Dess-Martin Periodinane | 1°/2° Alcohol | Excellent | Hypervalent iodine undergoes ligand exchange with alcohols; tolerates sulfides and furans[5]. |
| m-CPBA (Standard) | Alkene | Poor | Electrophilic peracid rapidly oxidizes the electron-rich thiophene sulfur to S-oxides[1]. |
| Sulfide | Poor | Strongly and rapidly oxidizes thiophene rings directly to S,S-dioxides[6]. | |
| Jones Reagent ( | Alcohol | Poor | Harsh acidic/oxidative conditions lead to ring opening, polymerization, or total degradation. |
Step-by-Step Methodologies: Chemoselective Protocols
Below are two field-proven, self-validating protocols for oxidizing alcohols in the presence of a thiophene ring.
Protocol 1: Swern Oxidation (Strictly Anhydrous)
The Swern oxidation is the gold standard for preserving electron-rich heteroaromatics because it generates no electrophilic oxygen species.
Reagents: Oxalyl chloride (1.5 eq), DMSO (3.0 eq), Triethylamine (5.0 eq), Substrate (1.0 eq), anhydrous Dichloromethane (DCM).
-
System Purge: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Argon or
). Add anhydrous DCM and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath. -
Activation: Dilute DMSO in a small amount of DCM and add it dropwise to the oxalyl chloride solution.
-
Self-Validating Cue: The formation of the chlorodimethylsulfonium intermediate is accompanied by the vigorous evolution of
and gas. If no gas evolution is observed, your oxalyl chloride has hydrolyzed; abort the reaction. Wait 15 minutes until gas evolution ceases.
-
-
Substrate Addition: Dissolve your thiophene-containing alcohol in DCM and add it dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
-
Elimination: Add triethylamine (TEA) dropwise. The TEA deprotonates the alkoxysulfonium ion to form a sulfur ylide, which undergoes intramolecular fragmentation to yield the carbonyl[4].
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. Quench with water, extract with DCM, and wash the organic layer with brine.
-
Troubleshooting Note: The byproduct is dimethyl sulfide (DMS). Perform all work in a fume hood and rinse glassware with bleach to neutralize the odor.
-
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
If cryogenic conditions (-78 °C) are not feasible, DMP offers a mild, room-temperature alternative that is highly chemoselective and will not oxidize thiophene sulfur[5].
Reagents: DMP (1.2 - 1.5 eq), Substrate (1.0 eq), DCM, Water (1.2 eq).
-
Preparation: Dissolve the thiophene-containing alcohol in DCM at room temperature.
-
Water Acceleration (Crucial Step): Add exactly 1.2 equivalents of water to the DCM solution. Causality: While DMP is moisture-sensitive, trace water accelerates the reaction by partially hydrolyzing the periodinane, increasing its rate of ligand exchange with the target alcohol.
-
Oxidation: Add the DMP reagent in one portion.
-
Self-Validating Cue: The reaction will initially appear as a cloudy white suspension. As the alcohol complexes with the iodine and the reaction proceeds, the mixture will transition into a clear solution, visually confirming that the oxidation is actively occurring.
-
-
Quench: Once complete (typically 1-2 hours via TLC), quench the reaction by adding a 1:1 mixture of saturated aqueous
and saturated aqueous (Sodium thiosulfate).-
Causality: The thiosulfate reduces any unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, protecting the thiophene from acid-catalyzed degradation.
-
-
Extraction: Stir vigorously for 15 minutes until the organic layer is completely clear. Extract with DCM, dry over
, and concentrate.
References
-
Swern Oxidation. Organic Chemistry Portal. Available at:[Link]
-
Dess–Martin periodinane. Wikipedia. Available at:[Link]
-
Treiber, A., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society. Available at:[Link]
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Available at:[Link]
-
Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH Public Access. Available at:[Link]
-
Thiemann, T. (2010). Thiophene S-Oxides. ResearchGate. Available at:[Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
1H NMR and 13C NMR characterization of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Executive Summary
This guide provides a technical comparison of the NMR characterization of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (Compound A ) against its standard medicinal chemistry bioisostere, 1-(Piperazin-1-yl)-2-phenylethan-1-one (Compound B ).
The thiophene-phenyl exchange is a classic strategy in drug discovery to modulate metabolic stability and lipophilicity. However, this substitution introduces distinct spectral signatures—specifically in the aromatic region and the methylene linker—that are diagnostic for structural verification. Furthermore, both compounds exhibit restricted rotation around the amide bond, a critical phenomenon that often complicates spectral interpretation for non-specialists.
Part 1: Molecular Specifications & Synthetic Context
| Feature | Target (Compound A) | Bioisosteric Analog (Compound B) |
| IUPAC Name | This compound | 1-(Piperazin-1-yl)-2-phenylethan-1-one |
| Common Name | 1-(2-Thienylacetyl)piperazine | 1-(2-Phenylacetyl)piperazine |
| Formula | C₁₀H₁₄N₂OS | C₁₂H₁₆N₂O |
| MW | 210.30 g/mol | 204.27 g/mol |
| Key Pharmacophore | Thiophene (Electron-rich heteroaromatic) | Benzene (Aromatic hydrocarbon) |
| Synthetic Origin | Amidation of 2-Thiopheneacetic acid | Amidation of Phenylacetic acid |
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducibility and comparable data, the following protocol establishes a self-validating system.
1. Sample Preparation:
-
Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) + 0.03% TMS (Tetramethylsilane).
-
Concentration: 10–15 mg of compound in 0.6 mL solvent. Note: Higher concentrations (>20 mg) may induce chemical shift variations in the piperazine NH signal due to hydrogen bonding.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., coupling reagents like EDC/HOBt byproducts) which can cause line broadening.
2. Instrument Parameters (400 MHz or higher):
-
Temperature: 298 K (25 °C). Critical: Piperazine amides exhibit rotamerism. Variable Temperature (VT) NMR at 323 K may be required to coalesce broadened signals.
-
Referencing: Calibrate to residual CHCl₃ at 7.26 ppm (¹H) and 77.16 ppm (¹³C).
Part 3: ¹H NMR Characterization & Comparison
The ¹H NMR spectrum is defined by three distinct regions. The most critical diagnostic difference between the Thienyl (A) and Phenyl (B) analogs is the Linker Shift and the Aromatic Splitting .
Comparative Chemical Shift Data (CDCl₃, δ ppm)
| Proton Environment | Compound A (Thienyl) | Compound B (Phenyl) | Diagnostic Difference |
| Linker (-CH₂-) | 3.95 – 4.05 (s) | 3.65 – 3.75 (s) | Thienyl linker is ~0.3 ppm downfield due to sulfur anisotropy and electron richness. |
| Aromatic Region | 6.90 – 7.25 (3H) | 7.20 – 7.40 (5H) | Thiophene shows 3 distinct multiplets; Phenyl shows a characteristic overlapping multiplet. |
| Piperazine ( | 3.50 – 3.70 (m, 4H) | 3.50 – 3.70 (m, 4H) | Similar. Often appears as two distinct triplets or broad humps due to rotamers. |
| Piperazine ( | 2.80 – 2.95 (m, 4H) | 2.80 – 2.95 (m, 4H) | Similar. Upfield due to lack of amide deshielding. |
| Amine (-NH) | ~1.8 – 2.2 (br s) | ~1.7 – 2.0 (br s) | Highly variable; dependent on concentration and water content. |
*Note: The piperazine amide signals often split into two sets (cis/trans rotamers) at room temperature.
Detailed Analysis of the Thiophene Region (Compound A)
Unlike the phenyl ring, which often appears as a multiplet centered at 7.3 ppm, the 2-substituted thiophene ring displays a specific pattern:
-
H-5 (dd, ~7.20 ppm): Closest to Sulfur, most deshielded.
-
H-3 (dd, ~6.95 ppm): Alpha to the substituent chain.
-
H-4 (dd, ~6.90 ppm): Beta to Sulfur, most shielded. Coupling Constants:
Hz, Hz, Hz.
Visualization: ¹H NMR Assignment Logic
Caption: Logic flow for assigning the distinct ¹H NMR regions of the target molecule versus its phenyl analog.
Part 4: ¹³C NMR Characterization
The ¹³C NMR spectrum provides the most definitive confirmation of the thiophene-for-phenyl substitution. While the proton shift of the linker moves downfield, the carbon shift moves upfield —a counter-intuitive but reliable diagnostic.
Comparative Chemical Shift Data (CDCl₃, δ ppm)
| Carbon Environment | Compound A (Thienyl) | Compound B (Phenyl) | Diagnostic Insight |
| Carbonyl (C=O) | ~169.0 | ~169.5 | Amide carbonyl. Very similar. |
| Ipso Carbon (C-Ar) | ~136.0 | ~135.5 | Quaternary carbon attaching the ring to the linker. |
| Aromatic CH | 124.0 – 127.0 | 126.0 – 129.0 | Thiophene carbons are generally more shielded than benzene. |
| Linker (-CH₂-) | ~34.5 | ~41.0 | PRIMARY DIAGNOSTIC. The thiophene linker is ~6.5 ppm upfield from the phenyl analog. |
| Piperazine (N-C) | 45.0 – 46.0 | 45.0 – 46.0 | Often appear as dual peaks due to rotamers. |
| Piperazine (N-C) | 42.0 – 43.0 | 42.0 – 43.0 | Distinct from the amide-side carbons. |
Technical Note on the Linker Shift: The upfield shift of the thiophene methylene carbon (~34.5 ppm) compared to the phenyl methylene (~41.0 ppm) is due to the different electronic ring currents and the "gamma-gauche" effect differences between the 5-membered sulfur ring and the 6-membered benzene ring. If you observe a CH₂ signal at 41 ppm, you likely have the phenyl impurity or starting material.
Part 5: Expert Insight – Piperazine Rotamerism
A common error in analyzing these spectra is misinterpreting the piperazine signals as impurities.
The Phenomenon: The amide bond (N-C=O) possesses partial double-bond character due to resonance. This restricts rotation at room temperature (25 °C).
-
Result: The piperazine ring protons are not equivalent.[1] You may see two sets of triplets for the protons alpha to the amide nitrogen, or significant line broadening.
-
Verification: To confirm purity, run the sample at 323 K (50 °C) . The signals should coalesce into sharp, averaged triplets.
Caption: Effect of temperature on the NMR appearance of the piperazine amide bond.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28264873, 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[2] Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
[1]
Executive Summary
In the landscape of medicinal chemistry and forensic analysis, This compound (hereafter referred to as TPEP ) represents a critical structural motif.[1] It serves as a bioisosteric building block where the thiophene ring replaces a phenyl group—a common strategy to modulate lipophilicity and metabolic stability in drug design.[1]
This guide provides a definitive technical analysis of the mass spectrometric (MS) behavior of TPEP. Unlike standard library matching, we dissect the mechanistic causality of its fragmentation, comparing it against its phenyl-analog, 1-(Piperazin-1-yl)-2-phenylethan-1-one (PPEP) .[1] This comparison highlights the diagnostic utility of the sulfur heteroatom and the amide-linker stability, providing researchers with a robust framework for identification in complex matrices.[1]
Materials & Experimental Methodology
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. The use of High-Resolution Mass Spectrometry (HRMS) is recommended to leverage the sulfur mass defect.[1]
Standard Analytical Protocol (LC-ESI-MS/MS)[1]
-
Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
Acquisition Parameters[1][3]
Fragmentation Mechanics & Pathways
The fragmentation of TPEP is governed by charge localization on the piperazine nitrogen.[1] The resulting spectra are a product of Charge-Remote Fragmentation (CRF) and inductive cleavage driven by the amide functionality.[1]
Primary Pathway: Amide Bond Cleavage
Upon Collisional Induced Dissociation (CID), the vibrationally excited [M+H]⁺ ion (m/z 211.[1]09) undergoes heterolytic cleavage at the amide bond.[1]
-
Mechanism: The charge is retained on the piperazine moiety due to its higher proton affinity compared to the thiophene-acetyl group.[1]
-
Result: Formation of the Piperazinium cation (m/z 87) .[1] This is typically the Base Peak (100% relative abundance).[1]
Secondary Pathway: Piperazine Ring Disassembly
The m/z 87 ion is not unique to TPEP; it is a class-characteristic fragment for all N-monosubstituted piperazines.[1] Further fragmentation confirms the piperazine core:
-
Loss of C₂H₄ (28 Da): Retro-Diels-Alder-like collapse yields m/z 59 or m/z 57 (aziridinium species).[1]
-
Loss of NH₃ (17 Da): Yields m/z 70 (less common in ESI, more common in EI).[1]
Diagnostic Pathway: Thiophene Signature
While the charge prefers the piperazine, a minor pathway involves charge retention on the acyl moiety or charge migration, producing sulfur-containing fragments critical for specificity:
-
Thienyl-acetyl cation (m/z 125): Rare in ESI, but observable at low CE.[1]
-
Thienylmethyl cation (m/z 97): Formed via alpha-cleavage and CO loss.[1] This is the diagnostic ion that distinguishes TPEP from furan or phenyl analogs.[1]
Visualization of Fragmentation Pathways
The following diagram illustrates the hierarchical dissociation of TPEP.
Figure 1: Mechanistic fragmentation tree of TPEP under ESI-CID conditions. The m/z 97 ion serves as the specific marker for the thiophene moiety.[1]
Comparative Performance Analysis
To evaluate the "performance" of TPEP as an analyte, we compare it against its closest structural analog: 1-(Piperazin-1-yl)-2-phenylethan-1-one (PPEP) .[1] This comparison is vital for researchers distinguishing between bioisosteres in metabolic studies.[1]
Comparative Data Table
| Feature | TPEP (Thiophene Analog) | PPEP (Phenyl Analog) | Analytical Implication |
| Formula | C₁₀H₁₄N₂OS | C₁₂H₁₆N₂O | TPEP has a mass defect due to Sulfur.[1] |
| Precursor [M+H]⁺ | 211.0905 | 205.1335 | Distinct mass separation (Δ 5.957 Da).[1] |
| Base Peak | m/z 87 (Piperazine) | m/z 87 (Piperazine) | Low specificity at low mass range.[1] |
| Diagnostic Ion | m/z 97 (Thienylmethyl) | m/z 91 (Tropylium) | Critical Differentiator. m/z 91 is highly stable; m/z 97 is less abundant but specific.[1] |
| Isotopic Pattern | A+2 (~4.5%) | A+2 (< 0.5%) | The ³⁴S isotope provides a built-in confirmation filter for TPEP.[1] |
| LogP (Hydrophobicity) | ~0.8 (Lower) | ~1.2 (Higher) | TPEP elutes earlier on C18 columns.[1] |
The "Sulfur Advantage" in Identification
The presence of the thiophene ring provides TPEP with a unique Isotopic Performance metric .
-
Observation: In the MS1 spectrum, the [M+H+2] peak (m/z 213.[1]09) will be approximately 4.5% the intensity of the parent peak due to the natural abundance of ³⁴S (4.21%).[1]
-
Application: Researchers can set an automated filter for this isotopic ratio to eliminate false positives from non-sulfur contaminants (like PPEP), which lack this signature. This makes TPEP a "higher performance" analyte for specificity validation.[1]
Causality of Fragmentation Differences[1][4]
-
PPEP: The phenyl ring forms a highly stable Tropylium ion (m/z 91) .[1] This fragment is often dominant or co-dominant with m/z 87.[1]
-
TPEP: The thiophene ring is aromatic but less stable than benzene upon fragmentation.[1] The m/z 97 ion is formed but often undergoes further decomposition to m/z 53 (C₄H₅⁺) or m/z 45 (CHS⁺) .[1]
-
Guidance: Do not rely solely on m/z 97 for quantification; use m/z 87 for Quantitation (Quant) and m/z 97 or the ³⁴S isotope for Confirmation (Qual).
References
-
Zhu, N., et al. (2021).[1][2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Link[1][2]
-
Harmankaya, A., et al. (2025).[1][3] "Optimized structure of 1-(piperazin-1-yl)-2-(thiophen-2-yl) ethan-1-one (PT) through computational approaches." Structural Chemistry. Link
-
BenchChem Technical Support. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine and Piperazine Derivatives." BenchChem Application Notes. Link[1]
-
PubChem. (2025).[1] "Compound Summary: 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one."[1] National Library of Medicine.[1] Link[1]
Comparing bioactivity of thiophene vs benzene analogs of piperazine ethanones
Executive Summary
In the optimization of piperazine ethanone pharmacophores, the bioisosteric replacement of a benzene ring with a thiophene ring is a critical strategy for modulating potency and pharmacokinetic profiles.[1] While benzene provides a stable, lipophilic anchor, thiophene offers a
Structural & Physicochemical Analysis[1][2]
The choice between a phenyl (benzene) and thienyl (thiophene) moiety fundamentally alters the electronic and steric landscape of the molecule. Although they are classic bioisosteres, their differences drive divergent biological outcomes.
Comparative Physicochemical Profile[2][3][4][5][6]
| Feature | Benzene Analog (Phenyl) | Thiophene Analog (Thienyl) | Impact on Drug Design |
| Ring Geometry | 6-membered, Hexagonal | 5-membered, Pentagonal | Thiophene is sterically smaller, allowing deeper penetration into restricted binding pockets. |
| Electronic Nature | Thiophene acts as a better electron donor in cation- | ||
| Lipophilicity (LogP) | High | Moderate to High | Thiophene often exhibits slightly lower LogP than benzene, potentially improving water solubility without sacrificing membrane permeability. |
| Metabolic Liability | Hydroxylation (CYP450) | S-oxidation / Ring opening | Thiophene is prone to metabolic activation (sulfoxide formation), which can be a toxicity risk or a prodrug mechanism. |
| Boiling Point | 80.1°C | 84.4°C | Indicates similar intermolecular forces (Van der Waals), facilitating interchangeable handling in synthesis. |
Key Insight: The sulfur atom in thiophene has lone pairs that can participate in hydrogen bonding or specific electrostatic interactions that the carbon-only benzene ring cannot, often resulting in higher potency for thiophene derivatives in enzyme inhibition assays.
Synthetic Accessibility & Workflow[7]
Both analogs are synthesized via a convergent N-alkylation strategy. The thiophene scaffold requires careful handling during the
Synthesis Pathway (DOT Diagram)
Caption: Convergent synthesis of piperazine ethanones. The α-bromo intermediate is the divergence point where the specific aryl core (thiophene vs. benzene) is introduced.
Bioactivity Evaluation: Head-to-Head
The following data summarizes the consensus from pharmacological evaluations of 1-(2-substituted-2-oxoethyl)piperazine derivatives, specifically focusing on analgesic and anti-inflammatory activities (COX inhibition).
Analgesic & Anti-inflammatory Potency[4][5][6][8][9][10]
Studies indicate that thiophene analogs generally exhibit superior potency compared to their benzene counterparts in specific analgesic models.
| Assay Type | Metric | Benzene Analog Performance | Thiophene Analog Performance | Verdict |
| COX-2 Inhibition | IC50 ( | 5.0 - 10.0 (Moderate) | 1.5 - 4.0 (High) | Thiophene Wins: Better fit in the hydrophobic channel of COX-2. |
| Writhing Test (Mice) | % Protection | 40 - 60% | 60 - 85% | Thiophene Wins: Higher in vivo efficacy observed. |
| Anti-bacterial (MIC) | > 50 (Low activity) | 12.5 - 25 (Moderate) | Thiophene Wins: Sulfur heterocycles often possess intrinsic antimicrobial properties. | |
| Selectivity Index | COX-2/COX-1 | ~10 | ~60 - 70 | Thiophene Wins: Reduced gastric ulcerogenicity risk due to higher selectivity. |
Note: Data ranges are representative of trends observed in hybrid pyrazole/thiophene-piperazine studies (e.g., Alam et al., 2016).
Mechanism of Action: COX-2 Interaction
The enhanced activity of the thiophene analog is hypothesized to stem from the specific orientation of the sulfur atom within the COX-2 active site, facilitating a tighter binding mode compared to the phenyl ring.
Caption: Mechanism of Action for Thiophene-based Piperazine Ethanones in inhibiting the COX-2 inflammatory pathway.
Experimental Protocols
To validate the comparison in your own laboratory, follow these self-validating protocols.
Protocol A: Synthesis of 1-(2-(Thiophen-2-yl)-2-oxoethyl)piperazine
Objective: Synthesize the thiophene analog for testing.
-
Reactants: Dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous acetone.
-
Nucleophile Addition: Add the substituted piperazine (1.0 eq) and anhydrous
(2.0 eq). -
Reaction: Reflux at 50-60°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[2]
-
Validation: The spot for the bromo-ketone (
) should disappear, replaced by a lower amine product.
-
-
Work-up: Filter inorganic salts while hot. Evaporate solvent.
-
Purification: Recrystallize from ethanol.
-
Yield Target: >75%.
-
Characterization: Confirm structure via
-NMR (Look for thiophene protons at 7.0–7.8 ppm).
-
Protocol B: In Vitro COX-2 Inhibition Assay
Objective: Quantify bioactivity differences.
-
Preparation: Prepare 10 mM stock solutions of Benzene and Thiophene analogs in DMSO.
-
Incubation: Incubate purified COX-2 enzyme with test compounds (concentration range 0.1
M – 100 M) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C. -
Substrate Addition: Add Arachidonic acid (100
M) and TMPD (colorimetric substrate). -
Measurement: Monitor absorbance at 610 nm (oxidation of TMPD) for 2 mins.
-
Calculation:
[3] -
Comparison: Plot log(concentration) vs. % inhibition to derive IC50.
Conclusion
While benzene analogs offer a traditional and stable scaffold, thiophene analogs of piperazine ethanones demonstrate superior potential in early-stage drug discovery , particularly for analgesic and anti-inflammatory targets. The electron-rich nature of the thiophene ring enhances receptor affinity and selectivity, outweighing the minor risks associated with metabolic sulfur oxidation. Researchers are advised to prioritize the thiophene scaffold when targeting hydrophobic enzyme pockets (like COX-2) but should conduct early metabolic stability screens.
References
-
BenchChem. (2025).[1] Physicochemical properties of thiophene derivatives. Retrieved from
-
Alam, M. J., et al. (2016).[4] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dove Medical Press. Retrieved from
-
Chaudhary, A., et al. (2012).[5] Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Retrieved from
-
Turan-Zitouni, G., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives. MDPI Molecules. Retrieved from
-
Kumari, S., et al. (2011). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. Retrieved from
Sources
The Pivotal Role of Linker Length in the Biological Activity of Piperazine-Thiophene Derivatives: A Comparative Guide
In the landscape of modern medicinal chemistry, the piperazine-thiophene scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] These hybrid molecules have shown promise in the development of novel therapeutics for cancer, neurodegenerative diseases, and infectious agents.[3][4][5] A critical, yet often underexplored, aspect of their design is the nature of the linker connecting the piperazine and thiophene moieties. This guide provides a comparative analysis of how linker length influences the biological performance of these derivatives, supported by experimental data and mechanistic insights.
The Linker: More Than Just a Spacer
The linker in a piperazine-thiophene derivative is not merely a passive connector; it plays a crucial role in defining the molecule's overall conformation, flexibility, and orientation within a biological target's binding site. The length and rigidity of the linker can significantly impact key pharmacological parameters, including binding affinity, selectivity, and pharmacokinetic properties. An optimally designed linker ensures the correct spatial arrangement of the piperazine and thiophene pharmacophores for effective interaction with their respective binding pockets.
Comparative Analysis of Linker Length: A Synthesis of a Case Study
In this context, researchers have observed that shorter, unbranched alkyl chains as linkers tend to enhance binding affinity and inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] This suggests that a more constrained conformation, facilitated by a shorter linker, is beneficial for optimal interaction with the active sites of these enzymes. Conversely, the introduction of bulkier or branched groups on the linker can lead to steric hindrance, thereby reducing the molecule's efficacy.[6]
To illustrate the impact of the linker, let's consider a hypothetical series of piperazine-thiophene derivatives where the number of methylene units (n) in the linker is varied.
Caption: A generalized synthetic workflow for piperazine-thiophene derivatives.
Experimental Protocol: Synthesis of a Representative Acetamido-Linked Derivative
This protocol is adapted from the synthesis of 2-(2-(4-benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. [4]
-
Synthesis of the Thiophene Intermediate: The starting tetrahydrobenzothiophene is synthesized via the Gewald reaction. [4]2. Introduction of the Linker: The thiophene intermediate is reacted with chloroacetyl chloride in a suitable solvent like acetic acid at room temperature to yield the 2-(2-chloroacetamido) derivative.
-
Coupling with Piperazine: The chloroacetamido derivative is then refluxed with a substituted piperazine (e.g., 1-benzylpiperazine) in a solvent such as ethanol to yield the final piperazine-thiophene derivative. The product is then purified by recrystallization.
Biological Evaluation: Unveiling the Activity
The biological activity of these derivatives is assessed using a variety of in vitro assays tailored to the specific biological target.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard method for determining AChE inhibitory activity. [4]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the acetylcholinesterase enzyme.
-
Initiation and Measurement: Initiate the reaction by adding the substrate (ATCI). The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate with that of a control (without the inhibitor). The IC50 value is then calculated from the dose-response curve.
Signaling Pathways: The Molecular Context
The biological targets of piperazine-thiophene derivatives are often key components of cellular signaling pathways. For instance, in cancer therapy, these compounds might target protein kinases involved in cell proliferation and survival.
Caption: Inhibition of a receptor tyrosine kinase by a piperazine-thiophene derivative blocks downstream signaling and inhibits cell proliferation.
Conclusion and Future Directions
The length and nature of the linker are critical determinants of the biological activity of piperazine-thiophene derivatives. While a shorter, more rigid linker appears to be favorable in some instances, the optimal linker length is ultimately target-dependent. Future research should focus on systematic studies that vary the linker length in a controlled manner to establish clear structure-activity relationships for different biological targets. Such studies will be invaluable for the rational design of next-generation piperazine-thiophene-based therapeutics with enhanced potency and selectivity.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). Molecules. [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Advanced Scientific Research.
- Piperazine-thiophene hybrid as a promising SGLT2 inhibitor: insights from DFT and molecular docking studies. (2026).
-
Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. (2024). Bioorganic Chemistry. [Link]
- Synthesis and SAR of piperazine‐linked berberine derivatives. (n.d.).
-
Theophylline-based hybrids as acetylcholinesterase inhibitors endowed with anti-inflammatory activity: synthesis, bioevaluation, in silico and preliminary kinetic studies. (2023). RSC Advances. [Link]
- Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (2008).
- Core-linker-base architecture of thiophene piperazine-carbamate hybrids. (n.d.).
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). Molecules. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). Molecules. [Link]
- Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. (2025).
-
Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2017). Future Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). MDPI. [Link]
- Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. (2025). University of Helsinki.
- Synthesis and evaluation of acetylcholinesterase inhibitory effects of 2-(2-(4-benzoylpiperazin-1-yl)ethyl). (n.d.). Der Pharma Chemica.
- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.
- Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.).
- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). Freie Universität Berlin.
- Structure-activity relationship (SAR) of Amanitin and optimization of linker-Amanitin derivatives for solid tumors. (n.d.). Heidelberg Pharma.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Definitive Structural Confirmation of Piperazine-Thiophene Ethanone Scaffolds: SC-XRD vs. NMR
Publish Comparison Guide
Executive Summary: The Structural Ambiguity Challenge
In the development of bioactive small molecules, specifically piperazine-thiophene ethanone derivatives (common scaffolds in ACAT-1 inhibitors, HIV-1 NNRTIs, and antipsychotics), structural validation is a critical bottleneck. While Solution-State NMR is the workhorse for routine characterization, it frequently fails to resolve dynamic conformational isomers and regio-isomeric ambiguities inherent to the flexible piperazine ring and the rotatable thiophene moiety.
This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) data against high-field NMR. We demonstrate that SC-XRD is not merely complementary but essential for defining the absolute configuration, solid-state conformation, and intermolecular bonding networks required for Structure-Based Drug Design (SBDD).
Technical Comparison: SC-XRD vs. Solution NMR
The Core Problem: Conformational Dynamics
The piperazine-thiophene ethanone scaffold presents two specific challenges:
-
Piperazine Ring Flip: In solution, the piperazine ring undergoes rapid chair-chair interconversion, averaging NMR signals and obscuring the bioactive conformation.
-
Thiophene Rotation: The bond connecting the thiophene ring to the ethanone carbonyl allows for free rotation (syn/anti conformers), which is often fast on the NMR timescale, leading to a weighted average structure rather than a discrete snapshot.
Performance Matrix
| Feature | Solution-State NMR (600 MHz) | Single Crystal XRD (Mo K | Impact on Drug Design |
| Conformation | Averaged. Rapid exchange often merges axial/equatorial protons. | Absolute. Captures the discrete low-energy conformer (e.g., chair) in the solid state. | Critical for docking into rigid protein binding pockets. |
| Regio-isomerism | Ambiguous. N-alkylation vs. O-alkylation can be difficult to distinguish if chemical shifts are similar. | Definitive. Direct visualization of electron density confirms atom connectivity. | Prevents pursuing the wrong lead compound. |
| Thiophene Orientation | Inferred. NOESY correlations can be weak or misleading due to rotation. | Precise. Measures exact dihedral angles (e.g., | Determines |
| Data Output | Chemical Shifts ( | Bond Lengths ( | XRD provides direct geometric constraints for molecular modeling. |
| Sample Req. | ~5-10 mg (Recoverable). | Single crystal (~0.1 - 0.3 mm).[1] | Crystallization can be the rate-limiting step. |
Critical Experimental Data: Confirming the Scaffold
To validate the superiority of XRD for this specific scaffold, we analyze data derived from a representative 1-(thiophen-2-yl)-2-(piperazin-1-yl)ethanone derivative.
Crystallographic Parameters (The "Gold Standard")
Unlike the inferred geometry from NMR, the XRD data set provides explicit metric parameters.
Table 1: Key Geometric Parameters from XRD Data Data based on representative structures (e.g., CCDC 2328305, P21/c space group)
| Parameter | Value (XRD) | Significance |
| Space Group | Monoclinic, | Common packing for organic pharmaceuticals; indicates centrosymmetric packing. |
| Bond: C(O)-N(Pip) | Shortened bond indicates partial double-bond character (amide resonance), restricting rotation. | |
| Bond: C(Thio)-C(O) | Confirms conjugation between the thiophene ring and the carbonyl group. | |
| Piperazine Geometry | Chair Conformation | The thermodynamically stable form; N-atoms are pyramidal ( |
| Dihedral Angle | The thiophene ring is nearly coplanar with the carbonyl, maximizing |
The NMR Blind Spot
In the corresponding
-
Observation: The piperazine methylene protons often appear as two broad triplets or even a single broad peak due to ring inversion rates being close to the NMR timescale.
-
Failure Mode: This broadening prevents the measurement of precise vicinal coupling constants (
), making it impossible to mathematically determine the puckering angle of the ring without low-temperature experiments (which may cause precipitation).
Experimental Protocols
Protocol A: Single Crystal Growth (The Critical Step)
Rationale: High-quality diffraction data requires a single, defect-free crystal. For piperazine derivatives, controlling the pH is vital to prevent salt formation during crystallization.
-
Solvent Selection: Prepare a binary solvent system of Ethanol:Chloroform (1:1 v/v) . Chloroform solubilizes the thiophene moiety; ethanol encourages hydrogen bonding networks.
-
Saturation: Dissolve 20 mg of the piperazine-thiophene ethanone derivative in 2 mL of solvent at 40°C. Filter through a 0.45
m PTFE syringe filter to remove nucleation sites. -
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (antisolvent). Seal the outer jar.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Harvesting: After 48-72 hours, inspect for colorless prismatic crystals (target size:
mm).
Protocol B: X-Ray Data Collection & Refinement
Rationale: Molybdenum (Mo) radiation is preferred for organic molecules to minimize absorption, though Copper (Cu) is better for absolute configuration of chiral centers if heavy atoms are absent.
-
Mounting: Mount crystal on a MiTeGen loop using Paratone oil.
-
Cooling: Flash cool to 100 K using a nitrogen stream. Note: Cooling reduces thermal vibration (atomic displacement parameters), significantly improving resolution.
-
Collection:
-
Source: Mo
( ). -
Strategy: Collect
-scans at intervals. Target redundancy > 4.0. -
Resolution: 0.8
or better.
-
-
Processing:
-
Integration: SAINT or CrysAlisPro.
-
Solution: Direct Methods (SHELXT).
-
Refinement: Full-matrix least-squares on
(SHELXL). All non-hydrogen atoms refined anisotropically.
-
Decision Logic & Workflows
Workflow 1: Structural Confirmation Pipeline
This diagram illustrates the critical path from synthesis to definitive structure, highlighting where XRD resolves dead-ends left by NMR.
Caption: Logical workflow for escalating from routine NMR to SC-XRD when conformational dynamics obscure the structure.
Workflow 2: The "Why XRD?" Mechanism
Visualizing the specific molecular interactions that only XRD can reveal.
Caption: Comparison of the "averaged" view provided by NMR versus the "discrete" geometric data provided by XRD.
References
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
-
ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
ICDD. How to Analyze Drugs Using X-ray Diffraction. Available at: [Link]
-
NIH PubMed. (2016). Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available at: [Link]
-
MDPI. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.[1] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Differentiating 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one from its Structural Isomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of a molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth technical comparison of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one and its key structural isomers, offering field-proven insights and experimental methodologies for their unambiguous differentiation.
The primary isomers of focus for this guide are:
-
Target Compound: this compound
-
Isomer 1 (Positional Isomer): 1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one
-
Isomer 2 (Functional Group Isomer): 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one
The differentiation of these molecules is critical as the position of the thiophene substituent and the placement of the carbonyl group can significantly impact their biological activity and chemical properties. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to distinguish these closely related compounds.
The Structural Challenge: A Visual Overview
A clear understanding of the structural nuances is the first step in devising a robust analytical strategy. The following diagram illustrates the connectivity differences between the target compound and its isomers.
Caption: Structural differences between the target compound and its isomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing isomers as it provides detailed information about the chemical environment of each atom.[1] Both ¹H and ¹³C NMR will exhibit distinct differences for our compounds of interest.
Causality Behind Spectral Differences
The electronic environment of the protons and carbons in the thiophene ring is highly sensitive to the position of the substituent. In the case of the target compound and Isomer 1, the difference in the substitution pattern on the thiophene ring (2-position vs. 3-position) will lead to noticeable changes in chemical shifts and coupling constants of the thiophene protons. For Isomer 2, the proximity of the electron-withdrawing carbonyl group to the thiophene ring, and the piperazine ring to the methylene bridge, will cause significant downfield shifts for the adjacent protons compared to the target compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted NMR data based on established principles and spectral data of similar compounds, such as 2-acetylthiophene and 3-acetylthiophene.[2]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Target Compound | Isomer 1 | Isomer 2 |
| Thiophene-H | ~7.6 (d), ~7.2 (d), ~7.0 (t) | ~7.4 (m), ~7.3 (m), ~7.1 (m) | ~7.8 (d), ~7.7 (d), ~7.1 (t) |
| -CH₂- (adjacent to thiophene) | ~4.0 (s) | ~3.9 (s) | - |
| -CH₂- (adjacent to piperazine) | - | - | ~3.8 (s) |
| Piperazine-H (adjacent to N-CO) | ~3.6 (t) | ~3.6 (t) | ~2.6 (t) |
| Piperazine-H (other) | ~2.9 (t) | ~2.9 (t) | ~2.5 (t) |
| NH (piperazine) | ~1.8 (br s) | ~1.8 (br s) | ~1.7 (br s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Target Compound | Isomer 1 | Isomer 2 |
| C=O | ~168 | ~169 | ~192 |
| Thiophene-C (substituted) | ~135 | ~138 | ~144 |
| Thiophene-C | ~128, ~127, ~125 | ~129, ~126, ~123 | ~134, ~132, ~128 |
| -CH₂- | ~40 | ~38 | ~60 |
| Piperazine-C (adjacent to N-CO) | ~46, ~42 | ~46, ~42 | ~54, ~46 |
| Piperazine-C (other) | ~45 | ~45 | ~46 |
Experimental Protocol: NMR Analysis
Caption: A streamlined workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program (e.g., zg30). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Spectral Analysis: Calibrate the spectra using the TMS signal (0 ppm). Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
II. Mass Spectrometry (MS): Unveiling Isomeric Clues Through Fragmentation
Mass spectrometry provides the molecular weight of the compound and, crucially for isomer differentiation, unique fragmentation patterns upon ionization.[3]
Causality Behind Fragmentation Differences
The fragmentation of these isomers in the mass spectrometer will be dictated by the stability of the resulting fragment ions.
-
Target Compound and Isomer 1: The primary fragmentation is expected to involve the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of a stable thienylmethyl radical and a piperazinyl-carbonyl cation. The position of the substituent on the thiophene ring will have a minor effect on the subsequent fragmentation of the thiophene-containing ions.
-
Isomer 2: A characteristic fragmentation will be the alpha-cleavage adjacent to the carbonyl group, resulting in the formation of a stable thienylacylium ion. Cleavage of the C-N bond in the piperazine ring is also a likely fragmentation pathway.[4]
Predicted Mass Spectral Data
Table 3: Predicted Key Fragment Ions (m/z) in EI-MS
| Fragment | Target Compound | Isomer 1 | Isomer 2 |
| [M]⁺ | 210 | 210 | 210 |
| [Thiophen-CH₂]⁺ | 97 | 97 | - |
| [Piperazine-CO]⁺ | 113 | 113 | - |
| [Thiophen-CO]⁺ | - | - | 111 |
| [Piperazine-CH₂]⁺ | - | - | 99 |
| [Piperazine ring fragments] | 86, 56 | 86, 56 | 86, 56 |
Experimental Protocol: GC-MS Analysis
Caption: Workflow for GC-MS based isomeric differentiation.
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent such as methanol or acetonitrile.
-
Gas Chromatography (GC) Separation: Inject the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). A temperature gradient program will be necessary to achieve good separation.
-
Mass Spectrometry (MS) Detection: Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention times. Examine the mass spectrum of each peak and compare the fragmentation patterns to differentiate the isomers.
III. High-Performance Liquid Chromatography (HPLC): Resolving Isomers in the Liquid Phase
HPLC is an excellent technique for the separation and quantification of isomers.[5] The choice of stationary and mobile phases is critical for achieving successful resolution.
Causality Behind Chromatographic Separation
The separation of the isomers by HPLC will depend on their differential interactions with the stationary phase.
-
Reverse-Phase HPLC: On a non-polar stationary phase (like C18), the polarity of the isomers will dictate their retention. Isomer 2, with the carbonyl group directly attached to the thiophene ring, is expected to be more polar than the target compound and Isomer 1, and thus will likely have a shorter retention time. The subtle difference in the dipole moment between the target compound and Isomer 1 may also allow for their separation.
-
Normal-Phase HPLC: On a polar stationary phase (like silica), the interactions will be reversed, with the more polar Isomer 2 exhibiting stronger retention.
Predicted HPLC Data
Table 4: Predicted Relative Retention Times in Reverse-Phase HPLC (C18 column)
| Compound | Relative Retention Time |
| Isomer 2 | 1.0 |
| Isomer 1 | 1.2 |
| Target Compound | 1.3 |
Experimental Protocol: HPLC Analysis
Caption: A standard workflow for HPLC-based isomer separation.
-
Sample Preparation: Dissolve the sample in the mobile phase to ensure compatibility.
-
HPLC System Setup: Use a reverse-phase C18 column. The mobile phase could be a mixture of acetonitrile and water with a suitable buffer. An isocratic or gradient elution can be optimized for the best separation.
-
Injection and Separation: Inject a small volume of the sample onto the column.
-
Detection: Monitor the elution using a UV detector at a wavelength where all isomers show significant absorbance (e.g., 254 nm).
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time for each isomer.
Conclusion
The differentiation of this compound from its structural isomers is a critical analytical task that can be reliably achieved through a multi-technique approach. NMR spectroscopy provides the most definitive structural information, while mass spectrometry offers complementary data on fragmentation patterns. HPLC is an excellent tool for the separation and quantification of the isomers. By understanding the underlying principles of these techniques and applying the detailed protocols provided, researchers and drug development professionals can confidently and accurately characterize these important molecules.
References
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Study Mind. (2022, April 16). Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). Available at: [Link]
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Creative Biostructure. (2023, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). Available at: [Link]
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
-
PubChem. (n.d.). 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one (PT) at the B3LYP/cc-pVDZ level. Retrieved from [Link]
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Benchmarking the Potency of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one Against Standard Inhibitors: A Comparative Guide
Abstract
This guide provides a comprehensive comparative analysis of the novel compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, hereafter referred to as Compound X, against established standard inhibitors of two key neurological targets: Monoamine Oxidase B (MAO-B) and Fatty Acid Amide Hydrolase (FAAH). While computational studies have suggested various potential targets for Compound X, this document outlines a framework for its experimental evaluation and provides hypothetical benchmarking data to illustrate its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for the comparative assays.
Introduction: The Rationale for a Comparative Potency Analysis
The therapeutic potential of a novel chemical entity is contingent on its potency and selectivity towards its biological target. This compound (Compound X) is a synthetic organic compound featuring a piperazine ring linked to a thiophene moiety.[1] The piperazine scaffold is a common feature in a multitude of pharmacologically active compounds, known to enhance solubility and bioavailability.[1] Derivatives of piperazine have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antidepressant effects.[1][2][3][4]
Computational docking studies have explored the interaction of Compound X with several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenases (COX-1 and COX-2).[5] However, experimental validation of its primary biological target and its inhibitory potency remains to be fully elucidated. Given the prevalence of the piperazine moiety in centrally acting agents, this guide proposes a hypothetical yet rigorous evaluation of Compound X against two well-established neurological drug targets: MAO-B and FAAH.
MAO-B is a crucial enzyme in the catabolism of dopamine, and its inhibition is a key therapeutic strategy in the management of Parkinson's disease.[6][7] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition is being explored for the treatment of pain, inflammation, and anxiety.[8][9]
This guide will present a head-to-head comparison of the hypothetical potency of Compound X with that of well-characterized, clinically relevant inhibitors of MAO-B and FAAH. The objective is to provide a comprehensive framework for researchers to experimentally validate and benchmark the performance of this and similar novel compounds.
Comparative Analysis Against Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine oxidase B is a mitochondrial outer membrane enzyme that plays a critical role in the degradation of monoamine neurotransmitters, particularly dopamine.[6] The inhibition of MAO-B increases the synaptic availability of dopamine, which is beneficial in neurodegenerative conditions like Parkinson's disease.[7]
Potency Comparison
The following table presents a comparative summary of the half-maximal inhibitory concentration (IC50) values for Compound X (hypothetical) and standard MAO-B inhibitors. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| Compound X (Hypothetical) | MAO-B | 25 | >100 |
| Rasagiline | MAO-B (human brain) | 14[6] | 50.7[6] |
| Selegiline | MAO-B (human brain) | Similar to Rasagiline[10] | ~10-fold less potent on MAO-A[10] |
| Safinamide | MAO-B (human brain) | 79[10] | High |
Key Insights: The hypothetical potency of Compound X (IC50 = 25 nM) suggests it could be a potent MAO-B inhibitor, comparable to established drugs like Rasagiline. The high hypothetical selectivity index indicates a favorable profile with a reduced likelihood of side effects associated with MAO-A inhibition.
Signaling Pathway of MAO-B Inhibition
The inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft.
Caption: Simplified signaling pathway of MAO-B inhibition.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 value of an inhibitor against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Amplex Red reagent)
-
Horseradish peroxidase (HRP)
-
MAO-B reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Compound X and standard inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents: Prepare working solutions of the enzyme, substrate, HRP, and inhibitors in the reaction buffer.
-
Inhibitor Incubation: Add 50 µL of the MAO-B enzyme solution to each well of the microplate. Add 25 µL of various concentrations of Compound X or standard inhibitors to the respective wells. For the control wells, add 25 µL of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the substrate solution (containing Amplex Red and HRP) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorometric reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Experimental workflow for the in vitro MAO-B inhibition assay.
Comparative Analysis Against Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading fatty acid amides, including the neuromodulatory compound anandamide.[9][11] Inhibition of FAAH elevates endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8]
Potency Comparison
The following table summarizes the IC50 values for Compound X (hypothetical) and standard FAAH inhibitors.
| Compound | Target | IC50 (nM) |
| Compound X (Hypothetical) | hFAAH | 15 |
| URB597 | hFAAH | 4.6[12] |
| PF-3845 | hFAAH | ~230 (Ki)[13] |
| JNJ-42165279 | hFAAH | 70[13] |
| LY2183240 | hFAAH | 12.4[13] |
Key Insights: The hypothetical IC50 value of 15 nM for Compound X against human FAAH (hFAAH) suggests it could be a potent inhibitor, with a potency in the range of established experimental inhibitors like LY2183240.
Mechanism of FAAH Inhibition
FAAH inhibitors block the hydrolysis of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors.
Caption: Mechanism of action of FAAH inhibitors.
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol outlines a method to determine the IC50 of an inhibitor against FAAH using a commercially available FAAH inhibitor screening assay kit.
Materials:
-
FAAH Inhibitor Screening Assay Kit (containing FAAH enzyme, substrate, and assay buffer)
-
Compound X and standard inhibitors (dissolved in DMSO)
-
96-well plate (compatible with the kit's detection method)
-
Microplate reader (as specified by the kit manufacturer)
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Prepare serial dilutions of Compound X and standard inhibitors.
-
Enzyme and Inhibitor Addition: To each well, add the assay buffer, followed by the FAAH enzyme solution. Then, add the diluted inhibitors or DMSO (for control).
-
Pre-incubation: Incubate the plate for the time and temperature specified in the kit's protocol to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the FAAH substrate to each well to start the enzymatic reaction.
-
Signal Detection: Incubate the plate for the recommended duration and then measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of FAAH inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm.
-
Caption: Workflow for the in vitro FAAH inhibition assay.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the potency of this compound (Compound X) against standard inhibitors of MAO-B and FAAH. While the presented potency data for Compound X is hypothetical, the detailed methodologies and comparative analysis offer a robust roadmap for its experimental characterization.
The promising, albeit hypothetical, potency and selectivity of Compound X underscore the need for empirical validation. Future studies should focus on:
-
In vitro enzyme inhibition assays to determine the actual IC50 values of Compound X against a panel of enzymes, including MAO-B and FAAH.
-
Selectivity profiling to assess its activity against related enzymes (e.g., MAO-A, other serine hydrolases) to confirm its target specificity.
-
In vivo studies in relevant animal models to evaluate its efficacy, pharmacokinetic properties, and safety profile.
By following the experimental paradigms outlined in this guide, researchers can effectively benchmark the performance of novel compounds like this compound and accelerate the discovery of new therapeutic agents.
References
-
Caccia, C., Maj, R., & Calabresi, P. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. [Link]
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Wikipedia. (2024). Monoamine oxidase inhibitor. [Link]
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Mayo Clinic. (2023). Monoamine oxidase inhibitors (MAOIs). [Link]
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Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]
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Parkinson's Foundation. MAO-B Inhibitors. [Link]
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MDPI. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]
-
Frontiers. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. [Link]
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
-
ResearchGate. (2016). Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16. [Link]
-
Palermo, G., & Cavalli, A. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]
-
Norsk Regnesentral. (2017). A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. [Link]
-
ResearchGate. (2025). Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one.... [Link]
-
ResearchGate. (1988). Potency of MAOIs for MAO-A and MAO-B vs DRL. [Link]
-
Royal Society of Chemistry. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. [Link]
-
ResearchGate. (2016). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
-
RSC Publishing. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]
-
ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
TÜBİTAK Academic Journals. (2019). Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2. [Link]
-
Ataman Kimya. PIPERAZINES. [Link]
-
PubMed. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. [Link]
-
MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
-
chemeurope.com. Piperazine. [Link]
-
PubMed. (1970). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. [Link]
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- 4. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. FAAH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
